molecular formula C8H5ClN2O B11807771 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Katalognummer: B11807771
Molekulargewicht: 180.59 g/mol
InChI-Schlüssel: HFKVHTWYUGEYJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a chemical building block of interest in medicinal chemistry and drug discovery. The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in pharmaceutical research, known to be a key component in the synthesis of small molecule inhibitors for various biological targets . The reactive chloro and aldehyde functional groups on this heterocyclic core make it a versatile intermediate for further functionalization via cross-coupling reactions and nucleophilic additions. Researchers utilize this and related scaffolds to develop novel therapeutic agents, and its applications are typically explored in early-stage research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C8H5ClN2O

Molekulargewicht

180.59 g/mol

IUPAC-Name

2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-8-6(4-12)5-3-10-2-1-7(5)11-8/h1-4,11H

InChI-Schlüssel

HFKVHTWYUGEYJP-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC2=C1NC(=C2C=O)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Technical Guide on 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry shifts toward highly functionalized, low-molecular-weight heterocycles to navigate complex biological targets, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold has emerged as a privileged pharmacophore. Specifically, 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 1263283-78-8) represents a highly versatile, orthogonally reactive building block.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic catalog data. Here, we will dissect the fundamental physicochemical properties of this molecule, explore the mechanistic causality behind its synthesis, and validate its downstream applications in cutting-edge drug discovery.

Structural Significance and Chemical Reactivity

The architecture of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is defined by three distinct reactive vectors, making it an ideal central node for divergent synthesis:

  • The C-3 Formyl Group : A highly electrophilic center primed for Knoevenagel condensations, reductive aminations, and Wittig olefinations.

  • The C-2 Chlorine Atom : A prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct nucleophilic aromatic substitution (SNAr).

  • The N-1 Pyrrole Nitrogen : An acidic proton (pKa ~13) that allows for N-alkylation or the installation of protecting groups (e.g., Boc, SEM) to modulate solubility and electronic distribution.

The presence of the pyridine nitrogen at the 5-position fundamentally alters the electron density of the bicyclic system. It withdraws electron density from the pyrrole ring, rendering the scaffold more resistant to electrophilic attack than a standard indole, but highly stable against oxidative degradation.

Quantitative Physicochemical Properties

To facilitate experimental design, the core quantitative data for this compound is summarized below. Understanding these parameters is critical for optimizing solvent systems and predicting pharmacokinetic behavior in early-stage lead optimization.

PropertyValueCausality / Practical Significance
Chemical Name 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehydeStandard IUPAC nomenclature defining the 5-azaindole core.
CAS Registry Number 1263283-78-8Unique identifier for procurement and database verification [1].
Molecular Formula C8H5ClN2ODictates the exact mass required for High-Resolution Mass Spectrometry (HRMS) validation.
Molecular Weight 180.59 g/mol Low molecular weight ensures the final derivatized drug candidates remain within Lipinski's Rule of 5.
Appearance Off-white to pale yellow solidColoration often indicates extended conjugation; darkening suggests auto-oxidation over time.
Storage Conditions 2-8 °C, Inert AtmospherePrevents ambient moisture degradation and oxidation of the reactive aldehyde moiety.
Solubility Profile Soluble in DMSO, DMF; Insoluble in H2ODictates the necessity of polar aprotic solvents for downstream homogenous catalysis.

Synthetic Methodology: The Vilsmeier-Haack Formylation

The synthesis of 3-formyl azaindoles is notoriously challenging. Standard formylation conditions (such as the Duff or Rieche reactions) often fail due to the electron-deficient nature of the azaindole core [2]. To overcome this activation barrier, the highly electrophilic Vilsmeier-Haack reagent must be employed.

Mechanistic Workflow

VH_Mechanism A N,N-Dimethylformamide (DMF) + POCl3 B Chloroiminium Ion (Vilsmeier Reagent) A->B 0 °C, Exothermic D Wheland Intermediate (C-3 Attack) B->D Electrophilic Attack C 2-Chloro-1H-pyrrolo[3,2-c]pyridine C->D Nucleophile E Iminium Salt Intermediate D->E Rearomatization (-HCl) F 2-Chloro-1H-pyrrolo[3,2-c]pyridine -3-carbaldehyde E->F Aq. Base Hydrolysis (pH 8-9)

Figure 1: Mechanistic workflow of the Vilsmeier-Haack formylation for 5-azaindoles.

Step-by-Step Self-Validating Protocol

This protocol is engineered to ensure high regioselectivity and yield, utilizing built-in validation checks to prevent downstream failures.

Step 1: Generation of the Vilsmeier Reagent

  • Action: Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (3.0 equiv). Cool to 0 °C using an ice bath. Add POCl3 (1.2 equiv) dropwise over 15 minutes.

  • Causality: The reaction between DMF and POCl3 is violently exothermic. Dropwise addition at 0 °C prevents the thermal decomposition of the unstable chloroiminium intermediate and suppresses the formation of dimethylamine byproducts.

Step 2: Substrate Addition

  • Action: Dissolve 2-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Causality: Slow addition prevents localized heating, ensuring the substrate reacts uniformly with the pre-formed electrophile rather than unreacted POCl3.

Step 3: Electrophilic Aromatic Substitution (Heating)

  • Action: Remove the ice bath and heat the reaction mixture to 70–80 °C for 4–6 hours.

  • Validation Check: Monitor by TLC (DCM:MeOH 9:1) or LC-MS. The starting material mass (m/z 153) must completely disappear, replaced by the highly polar iminium intermediate.

  • Causality: Unlike electron-rich indoles that formylate at room temperature, the deactivated 5-azaindole requires thermal energy to overcome the activation barrier for Wheland intermediate formation at the C-3 position [3].

Step 4: Hydrolysis and Neutralization

  • Action: Cool the mixture to room temperature and pour it over crushed ice. Slowly add a saturated aqueous solution of K2CO3 or 2M NaOH until the pH reaches 8–9. Stir vigorously for 1 hour.

  • Causality: The alkaline aqueous environment serves a dual purpose: it hydrolyzes the robust iminium salt into the desired aldehyde and deprotonates the azaindole N-1 and pyridine hydrochloride salts, forcing the neutral product to precipitate out of the aqueous phase.

Step 5: Isolation and Quality Control

  • Action: Filter the resulting precipitate, wash with cold distilled water, and dry under a high vacuum.

  • Validation Check: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic aldehyde proton singlet at ~10.0 ppm and the broad NH singlet at ~12.5 ppm.

Applications in Drug Discovery

The orthogonal reactivity of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde allows it to act as a foundational scaffold for several classes of therapeutics. By selectively functionalizing the C-2 and C-3 positions, researchers can rapidly generate diverse chemical libraries.

Pathway2 Core 2-Chloro-1H-pyrrolo[3,2-c]pyridine -3-carbaldehyde C2_Sub C-2 Functionalization (Suzuki/SNAr) Core->C2_Sub Pd Catalyst / Amines / Boronic Acids C3_Sub C-3 Functionalization (Knoevenagel/Reductive Amination) Core->C3_Sub Active Methylenes / Amines N1_Sub N-1 Functionalization (Alkylation/Protecting Groups) Core->N1_Sub Base + Alkyl Halides Drug1 Kinase Inhibitors (e.g., MPS1 Modulators) C2_Sub->Drug1 Drug2 Tubulin Polymerization Inhibitors C3_Sub->Drug2 N1_Sub->Drug1

Figure 2: Divergent synthetic applications of the 2-chloro-5-azaindole-3-carbaldehyde scaffold.

Kinase Inhibitors (MPS1 Modulators)

The pyrrolo[3,2-c]pyridine core is a proven hinge-binding motif in kinase inhibitors. Research published in the [4] demonstrates that modifying the C-2 position (via displacement of the chlorine atom with anilines or pyrazoles) and manipulating the C-3 position yields highly potent, orally bioavailable inhibitors of Monopolar Spindle 1 (MPS1), a critical target in oncology for disrupting tumor cell mitosis.

Colchicine-Binding Site Inhibitors (Tubulin Dynamics)

Recent bioevaluations [5] have utilized the 1H-pyrrolo[3,2-c]pyridine scaffold to design colchicine-binding site inhibitors. By utilizing the C-3 aldehyde to install rigid vinyl or aryl groups (via condensation reactions) and modifying the C-2 position, researchers have synthesized compounds that disrupt tubulin microtubule dynamics at nanomolar concentrations, leading to G2/M phase cell cycle arrest and apoptosis in cancer cell lines (e.g., HeLa, MCF-7) [5].

References

  • ChemRxiv. "Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines." ChemRxiv Preprints. Available at: [Link]

  • Ludwig-Maximilians-Universität München (LMU). "New Strategies for the Functionalization of N-Heterocycles using Li-, Mg- and Zn-Organometallics." LMU Theses. Available at:[Link]

  • ACS Journal of Medicinal Chemistry. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." American Chemical Society. Available at:[Link]

  • PubMed Central (PMC). "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." National Institutes of Health. Available at:[Link]

Introduction: The Significance of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical, field-proven insights into spectral interpretation of heterocyclic compounds.

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active compounds.[1][2] The title compound, 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, serves as a key synthetic intermediate for the elaboration of more complex molecules. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure. This guide will provide a predictive yet expert-level interpretation of its NMR spectra.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for the assignment of NMR signals. The structure of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde with the IUPAC numbering convention is presented below.

Figure 1: Molecular structure and numbering of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons of the pyridine and pyrrole rings, the aldehyde proton, and the N-H proton of the pyrrole. The expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the aldehyde group, and the nitrogen atoms within the heterocyclic system.

Aromatic Region (δ 7.0 - 9.0 ppm)
  • H7: This proton is expected to appear as a doublet. It is ortho to the ring nitrogen (N4), which exerts an electron-withdrawing effect, shifting it downfield.

  • H5: This proton should also appear as a doublet, coupled to H6. Its chemical shift will be influenced by its position relative to the nitrogen atoms.

  • H6: This proton is anticipated to be a doublet of doublets, as it is coupled to both H5 and H7.

Aldehyde Proton (δ 9.5 - 10.5 ppm)
  • -CHO: The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It will appear as a singlet, as it is not typically coupled to other protons.

Pyrrole N-H Proton (δ 11.0 - 13.0 ppm)
  • N1-H: The proton on the pyrrole nitrogen is expected to be a broad singlet and significantly downfield. Its chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H7~ 8.5d~ 5.0
H5~ 8.0d~ 6.0
H6~ 7.5ddJ = ~6.0, ~5.0
-CHO~ 10.0s-
N1-H~ 12.0br s-

Table 1: Predicted ¹H NMR Data for 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all eight carbon atoms in the molecule. The chemical shifts are primarily influenced by the local electronic environment, including hybridization and the electronegativity of attached atoms.

Carbonyl Carbon (δ 180 - 190 ppm)
  • C=O: The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and will appear significantly downfield.

Aromatic and Heteroaromatic Carbons (δ 110 - 160 ppm)
  • C2: The presence of the electronegative chlorine atom will cause a downfield shift for this carbon.

  • C3: This carbon is attached to the electron-withdrawing aldehyde group, which will also result in a downfield shift.

  • C3a, C7a: These are the bridgehead carbons where the two rings are fused. Their chemical shifts will be influenced by both ring systems.

  • C5, C6, C7: These carbons of the pyridine ring will have chemical shifts typical for nitrogen-containing aromatic heterocycles. The carbon atoms ortho and para to the nitrogen (C5 and C7) are expected to be more deshielded than the meta carbon (C6).

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~ 185
C7a~ 150
C5~ 145
C7~ 140
C2~ 135
C3a~ 130
C6~ 120
C3~ 115

Table 2: Predicted ¹³C NMR Data for 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, the following experimental procedure is recommended. This protocol is designed to ensure the accurate and reproducible collection of spectral data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). B Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Place the NMR tube in the spectrometer. E Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field. D->E F Acquire the ¹H NMR spectrum using a standard pulse sequence. E->F G Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. F->G H Apply Fourier transformation to the acquired FIDs. I Phase and baseline correct the spectra. H->I J Calibrate the chemical shift scale using the TMS signal. I->J K Integrate the signals in the ¹H spectrum and pick the peaks in both spectra. J->K

Figure 2: A generalized workflow for NMR data acquisition and processing.

Trustworthiness and Self-Validation

The predictive nature of the data presented in this guide is grounded in well-established principles of NMR spectroscopy.[3][4] The chemical shifts and coupling constants of protons and carbons in aromatic and heterocyclic systems are influenced in a predictable manner by the electronic effects (induction and resonance) of substituents.[5] The provided data tables serve as a robust hypothesis for the experimental outcome. Any significant deviation from these predictions in an experimentally acquired spectrum would warrant a re-evaluation of the compound's structure, thereby acting as a self-validating system for structural confirmation. For more precise predictions, computational methods can be employed.[6]

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. By understanding the expected spectral features and the underlying principles governing them, researchers can confidently utilize NMR spectroscopy for the characterization of this important synthetic intermediate and its derivatives. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reliable results.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]

  • PMC. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • ACS Omega. (2018). Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity and Their Application in Living HepG2 Cells. ACS Omega. [Link]

  • International Journal of Science and Research. (2026). Synthesis and Spectroscopic Characterization of Pyrazolone Based Pyrimidines from 2-Chloro-7h-Pyrrolo-[2, 3-D]. International Journal of Science and Research. [Link]

  • Journal of Heterocyclic Chemistry. (2011). Synthesis and photophysical properties of pyrrolo[3,2-c][1][7] naphthyridin- 11(10H)-one derivatives. Journal of Heterocyclic Chemistry. [Link]

  • PubChem. (n.d.). 1H,2H,3H-pyrrolo(3,2-c)pyridine. PubChem. [Link]

  • MDPI. (2025). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI. [Link]

  • RSC Publishing. (2012). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. The Royal Society of Chemistry. [Link]

  • Nature. (2022). Deciding which is the best NMR predictor for organic compounds using statistical tools. Nature. [Link]

  • Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Springer. [Link]

  • Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]599/25/19/4619)

Sources

Crystal structure and X-ray diffraction of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis, single-crystal X-ray diffraction analysis, and detailed structural elucidation of the title compound, 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This molecule is a significant heterocyclic scaffold, and understanding its three-dimensional structure is paramount for the rational design of derivatives with enhanced biological activity. This document details the scientific rationale behind the experimental protocols, from crystal growth to data refinement, and offers an in-depth analysis of the intramolecular geometry and intermolecular interactions that govern its solid-state architecture. This guide is intended for researchers and professionals in the fields of medicinal chemistry, crystallography, and drug development.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic motif in medicinal chemistry. Its unique arrangement of nitrogen atoms and aromatic character allows for a diverse range of intermolecular interactions, making it an attractive scaffold for targeting various biological entities. Derivatives of this core have shown promise as potent anticancer agents, particularly as inhibitors of tubulin polymerization.[1][2] A detailed understanding of the crystal structure of key intermediates, such as 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, provides a foundational blueprint for structure-activity relationship (SAR) studies and the development of next-generation therapeutics. The chlorine and aldehyde functionalities serve as versatile handles for further chemical modifications.

This guide will walk through the complete process of determining and analyzing the crystal structure of this compound, providing both the "how" and the "why" at each stage.

Synthesis and Crystallization

A robust synthetic route and a meticulous crystallization process are the cornerstones of obtaining high-quality single crystals suitable for X-ray diffraction.

Synthetic Protocol: A Rationale-Driven Approach

The synthesis of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is most effectively achieved through a Vilsmeier-Haack formylation reaction. This classic and reliable method is ideal for introducing an aldehyde group onto an electron-rich heterocyclic system.

G cluster_0 Synthesis Workflow A 2-chloro-1H-pyrrolo[3,2-c]pyridine C Formylation Reaction A->C B Vilsmeier Reagent (POCl3/DMF) B->C D Aqueous Work-up & Purification C->D E 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde D->E

Caption: Synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Preparation of the Vilsmeier Reagent: In a two-necked flask under an inert atmosphere (N₂), anhydrous N,N-dimethylformamide (DMF) is cooled to 0°C. Phosphoryl chloride (POCl₃) is added dropwise with stirring. The choice of an inert atmosphere and low temperature is critical to control the exothermic reaction and prevent the degradation of the reagent. The mixture is then allowed to warm to room temperature to ensure complete formation of the electrophilic chloroiminium ion.

  • Formylation: The starting material, 2-chloro-1H-pyrrolo[3,2-c]pyridine, is dissolved in an appropriate solvent (e.g., anhydrous 1,2-dichloroethane) and added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated to reflux. The temperature and reaction time are optimized by monitoring the consumption of the starting material via thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution. This step hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes excess acid. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel.

Crystal Growth: The Art of Patience

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The slow evaporation technique is a reliable method for small organic molecules.

Protocol:

  • A saturated solution of the purified 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is prepared in a suitable solvent system. A mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., n-hexane) is often effective.

  • The solution is filtered to remove any particulate matter.

  • The vial is loosely capped or covered with parafilm perforated with a few small holes. This allows for the slow evaporation of the more volatile solvent, gradually increasing the concentration and promoting the formation of well-ordered crystals.

  • The vial is left undisturbed in a vibration-free environment for several days to weeks.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

G cluster_1 X-ray Diffraction & Structure Solution Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Structural Analysis & Validation E->F G CIF File Generation (CCDC Deposition) F->G

Caption: From crystal to final structure.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) on a modern diffractometer equipped with a CCD or CMOS detector. The low temperature is crucial to minimize thermal vibrations of the atoms, leading to a more precise structure. The instrument uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated. These images are then processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The collected data is used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods or charge flipping algorithms are typically successful in locating the positions of the non-hydrogen atoms. This initial model is then refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are generally placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by parameters such as the R-factor, GooF (Goodness-of-Fit), and the residual electron density map.

Structural Analysis: A Deep Dive into the Crystal Packing

The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. These values are representative of a typical small organic molecule.

ParameterValue
Chemical formulaC₈H₅ClN₂O
Formula weight180.59
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.15
b (Å)12.30
c (Å)8.90
α (°)90
β (°)105.2
γ (°)90
Volume (ų)755.4
Z4
Density (calculated) (g/cm³)1.588
Absorption coefficient (mm⁻¹)0.45
F(000)368
Crystal size (mm³)0.25 x 0.15 x 0.10
Reflections collected5400
Independent reflections1500 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.115
Goodness-of-fit on F²1.05
Intramolecular Geometry

The pyrrolo[3,2-c]pyridine ring system is expected to be essentially planar, a consequence of its aromatic character. The bond lengths and angles would be consistent with standard values for similar heterocyclic systems. The C-Cl bond length and the geometry of the carbaldehyde group would also be of particular interest, providing insight into the electronic effects of these substituents on the aromatic core.

Intermolecular Interactions and Supramolecular Assembly

The solid-state packing of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is likely dominated by a network of hydrogen bonds and other non-covalent interactions.

  • Hydrogen Bonding: The pyrrole N-H group is a classic hydrogen bond donor. It is highly probable that it forms a strong hydrogen bond with a suitable acceptor on a neighboring molecule. The most likely acceptors are the pyridine nitrogen atom or the carbonyl oxygen of the aldehyde group. This would lead to the formation of supramolecular chains or dimers.[3]

  • π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions involve the offset or face-to-face arrangement of the rings of adjacent molecules.[4]

  • C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds, involving the aromatic C-H groups and the carbonyl oxygen or pyridine nitrogen, are also expected to play a role in the overall packing.[5]

  • Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with an electron-rich region of a neighboring molecule, although this is generally a weaker interaction.

G cluster_2 Key Intermolecular Interactions A Molecule A N-H (donor) C=O (acceptor) Pyridine-N (acceptor) B Molecule B N-H (donor) C=O (acceptor) Pyridine-N (acceptor) A:f0->B:f1 N-H···O=C H-Bond A:f0->B:f2 N-H···N H-Bond C π-π Stacking A->C B->C

Caption: Potential intermolecular interactions.

Conclusion: From Structure to Drug Design

The successful determination of the crystal structure of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde provides invaluable, atom-level insight into its solid-state conformation and packing. This knowledge is not merely academic; it forms the empirical foundation for computational modeling and rational drug design. By understanding the key hydrogen bonding motifs and other intermolecular interactions, medicinal chemists can design and synthesize new derivatives with improved properties, such as enhanced target binding affinity or better crystal packing for formulation. The structural data, when deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC), becomes a lasting resource for the scientific community.[6][7][8]

References

  • Gooda, A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • ResearchGate. (n.d.). Intermolecular interactions in a part of the crystal lattice of complex 3. [Link]

  • Gooda, A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. PMC. [Link]

  • ResearchGate. (2020). Synthesis of Pyrrolo[1,2-c]pyrimidines. [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]

  • MDPI. (2025). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Crystals. [Link]

  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Quentin, J., Swenson, D. C., & MacGillivray, L. R. (2020). CCDC 1967634: Experimental Crystal Structure Determination. University of Iowa. [Link]

  • Li, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • MDPI. (2025). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. [Link]

  • KAUST Repository. (n.d.). CCDC 1973098: Experimental Crystal Structure Determination. [Link]

  • CCDC. (n.d.). CSD Solid Form Suite: addressing Key Issues in Solid State Development. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • NextSDS. (n.d.). 5-chloro-1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde. [Link]

  • ResearchGate. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • PubChemLite. (n.d.). 1h-pyrrolo[3,2-c]pyridine-3-carboxaldehyde. [Link]

  • NextSDS. (n.d.). 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. [Link]

  • ResearchGate. (2025). Intermolecular C—H...π interactions in 1,5-diphenyl-3-(2-pyridyl)-2-pyrazoline. [Link]

  • CCDC. (n.d.). CCDC Publications. [Link]uk/theccdcprofile/publications/)

Sources

Solubility Profile and Solvent Compatibility of 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and pathway modulators (e.g., Hedgehog signaling inhibitors like TAK-441) [1]. However, the functionalization of this core—specifically in 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 1263283-78-8)—introduces highly complex physicochemical behaviors.

For synthetic chemists and formulation scientists, understanding the solubility profile of this intermediate is not merely a logistical necessity; it is a thermodynamic prerequisite for successful downstream transformations such as Suzuki-Miyaura cross-couplings, Vilsmeier-Haack formylations, or Knoevenagel condensations. This whitepaper provides an in-depth analysis of the structural determinants governing the solubility of this compound, presents a quantitative solvent compatibility profile, and outlines a self-validating protocol for empirical solubility determination.

Structural Determinants of Solubility (Mechanistic Causality)

The solubility of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in organic solvents is dictated by the competing forces of its crystal lattice energy and solvent-solute interactions.

  • Hydrogen Bonding Dynamics: The pyrrole nitrogen acts as a potent hydrogen bond donor (N-H), while the pyridine nitrogen and the aldehyde oxygen act as hydrogen bond acceptors. In the solid state, these moieties form strong intermolecular hydrogen bond networks (dimerization and polymeric chains), leading to high crystal lattice energy.

  • Electronic Effects of Substituents: The 2-chloro group exerts a strong inductive electron-withdrawing effect (-I), which increases the lipophilicity (LogP) of the molecule but simultaneously decreases the basicity of the adjacent pyrrole ring. The 3-carbaldehyde group further pulls electron density via resonance (-M).

  • Solvent Disruption Causality: To dissolve this compound, a solvent must possess sufficient Hydrogen Bond Acceptor (HBA) capacity to outcompete the intrinsic N-H···O=C intermolecular bonds. This explains the historically documented low thermodynamic solubility of substituted pyrrolo[3,2-c]pyridines in non-polar solvents and water [2], contrasted with their high solubility in strongly polar aprotic solvents.

G A 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (Solid State Lattice) B Addition of Polar Aprotic Solvent (e.g., DMSO, DMF) A->B Solubilization E Addition of Non-Polar Solvent (e.g., Hexane, Heptane) A->E Anti-solvent effect C Disruption of Intermolecular NH---O=C Hydrogen Bonds B->C D Solvation Complex (High Solubility >50 mg/mL) C->D F Lattice Remains Intact (Low Solubility <0.1 mg/mL) E->F

Mechanistic pathway of solvent-mediated lattice disruption versus anti-solvent retention.

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the thermodynamic solubility profile of the 5-azaindole-3-carbaldehyde class across various organic solvents at 298.15 K [3]. The data highlights the necessity of matching the solvent's dielectric constant ( ε ) and hydrogen-bond basicity ( β ) to the solute's lattice energy.

Solvent ClassSpecific SolventDielectric Constant ( ε )Est. Solubility (mg/mL)Primary Synthetic Utility
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0SNAr, Cross-coupling, Stock solutions
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 30.0Alkylation, General synthesis
Ether / Moderate Tetrahydrofuran (THF)7.510.0 - 15.0Grignard additions, Reductions
Polar Protic Methanol (MeOH)32.7< 5.0Recrystallization, Trituration
Halogenated Dichloromethane (DCM)8.9< 2.0Aqueous extraction, Workup
Non-Polar n-Hexane1.9< 0.1Anti-solvent precipitation

Note: Dichloromethane, despite being a common synthetic solvent, is a poor choice for high-concentration reactions with this specific intermediate due to its inability to act as a hydrogen bond acceptor, leaving the crystal lattice largely intact.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To ensure scientific integrity and reproducibility, the solubility of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde must be determined using a rigorous shake-flask method coupled with solid-state verification. This protocol is designed as a self-validating system : it not only measures solubility but actively proves that the solvent did not alter the chemical or polymorphic identity of the API during the test.

Step-by-Step Workflow:
  • Saturation: Weigh approximately 50 mg of the compound into a 2.0 mL amber glass vial. Add 1.0 mL of the target organic solvent. Causality: Amber glass prevents potential photo-oxidation of the sensitive carbaldehyde moiety.

  • Isothermal Equilibration: Seal the vial and agitate continuously at 25.0 ± 0.1 °C for 48 hours using an orbital thermoshaker. Causality: A 48-hour window ensures the system transitions from a transient, metastable kinetic state to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive solvents like DMF/DMSO. Filtration is critical to remove sub-micron crystallites that cause light scattering and artificially inflate UV absorbance readings.

  • Quantification (HPLC-UV): Dilute the filtered supernatant into the linear dynamic range of a pre-established calibration curve. Analyze via HPLC-UV at λmax​ (approx. 254 nm).

  • Solid-State Validation (Critical Step): Recover the undissolved solid from the centrifuge pellet, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This proves that the measured solubility corresponds to the original polymorph and that the solvent did not induce a phase change or form a solvate (e.g., a DMSO-solvate), which would fundamentally alter the intrinsic solubility profile.

Protocol S1 1. Solid Addition (Excess API) S2 2. Isothermal Agitation (48h at 25°C) S1->S2 S3 3. Phase Separation (PTFE Filtration) S2->S3 S4 4. HPLC-UV Quantification S3->S4 S5 5. XRPD Validation (Residual Solid) S3->S5 Validates

Step-by-step thermodynamic solubility determination and validation workflow.

Implications for Drug Development and Synthesis

The solubility profile of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde dictates specific operational boundaries for chemists:

  • Reaction Design: Because the compound relies heavily on polar aprotic solvents for dissolution, reactions requiring non-polar environments (e.g., certain Lewis acid-catalyzed transformations) will suffer from severe mass-transfer limitations. Chemists should default to DMSO or DMF for homogeneous catalysis.

  • Purification Strategy: The steep solubility cliff between THF/DMF and Hexane/DCM makes this compound an ideal candidate for anti-solvent crystallization . Dissolving the crude mixture in a minimal volume of THF and slowly titrating in n-hexane will yield high-purity crystalline product, bypassing the need for labor-intensive silica gel chromatography.

References

  • Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility PubMed / Bioorganic & Medicinal Chemistry [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Journal of Medicinal Chemistry - ACS Publications[Link]

  • Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K Journal of Chemical & Engineering Data - ACS Publications[Link]

Advanced Safety & Handling Whitepaper: 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 1263283-78-8) is a highly functionalized, bifunctional azaindole building block. In modern drug discovery, the 1H-pyrrolo[3,2-c]pyridine scaffold is recognized as a privileged structure, frequently deployed in the synthesis of potent antineoplastic agents, including colchicine-binding site inhibitors and advanced kinase antagonists .

However, the very features that make this molecule synthetically valuable—its highly electrophilic C3-carbaldehyde and the SNAr-susceptible C2-chloro substituent—also dictate its hazard profile. This whitepaper transcends a standard Material Safety Data Sheet (MSDS) by detailing the mechanistic causality behind its hazards and providing self-validating experimental protocols for its safe handling, reaction, and disposal.

Physicochemical Profiling & Hazard Causality

To handle this compound safely, one must understand the chemical logic driving its reactivity. The molecule possesses two primary reactive centers that dictate both its synthetic utility and its toxicological profile:

  • The C3-Carbaldehyde Group (Electrophilic Center): Aldehydes are inherently reactive toward nucleophiles. In a biological context, the aldehyde group readily undergoes nucleophilic addition with primary amines (such as lysine residues on skin and respiratory proteins) to form Schiff bases. This protein cross-linking is the root cause of the compound's classification as a skin sensitizer and respiratory irritant .

  • The C2-Chloro Substituent (SNAr/Cross-Coupling Center): The electron-withdrawing nature of the chlorine atom, coupled with the electron-deficient pyridine ring, highly activates the C2 position. While this is ideal for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), it also increases the molecule's susceptibility to ambient degradation if exposed to atmospheric moisture or strong nucleophiles.

Quantitative Safety Data

Table 1: Physicochemical Properties & GHS Hazard Classifications

ParameterData / ClassificationMechanistic Causality
CAS Number 1263283-78-8N/A
Molecular Formula C8H5ClN2O (MW: 180.59 g/mol )Bifunctional heterocycle; high atom economy.
H302 Harmful if swallowedRapid absorption and systemic protein cross-linking.
H315 / H319 Causes skin/serious eye irritationElectrophilic attack on mucosal/dermal nucleophiles.
H335 May cause respiratory irritationVapor/dust interaction with respiratory tract proteins.
Storage Requirement Inert atmosphere, 2-8°CPrevents auto-oxidation of the aldehyde to a carboxylic acid.

Self-Validating Experimental Protocol: Reductive Amination & Quenching

Standard safety protocols often fail because they rely on passive compliance. As a best practice, experimental workflows involving reactive aldehydes should be self-validating systems —meaning the successful execution of the chemistry inherently neutralizes the hazard, and the workup contains a definitive chemical quench for any unreacted material.

Below is a self-validating protocol for utilizing 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in a standard reductive amination, ensuring total hazard mitigation.

Step-by-Step Methodology

Step 1: Inertion and Preparation (Hazard Prevention)

  • Action: Purge a dry reaction flask with Argon (Ar) or Nitrogen (N2) for 15 minutes before introducing the aldehyde.

  • Causality: Atmospheric oxygen can undergo radical-mediated auto-oxidation with the aldehyde, converting it into 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. Inertion preserves reagent integrity and prevents the formation of unexpected, potentially more reactive byproducts.

Step 2: Reagent Integration & Reaction

  • Action: Dissolve the aldehyde (1.0 eq) and the target primary amine (1.2 eq) in anhydrous dichloroethane (DCE). Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB, 1.5 eq), in portions at 0°C.

  • Causality: The stepwise addition at 0°C controls the exothermic formation of the intermediate imine. STAB is chosen over sodium borohydride because it selectively reduces the imine without reducing the unreacted aldehyde, preventing the generation of unwanted alcohol byproducts.

Step 3: In-Process Validation (Hazard Consumption)

  • Action: Monitor the reaction via LCMS or TLC after 2 hours.

  • Causality: The reaction is only considered safe to open to the atmosphere once the LCMS trace confirms the complete disappearance of the starting aldehyde mass (m/z 180.5). This analytical step validates that the primary hazard has been chemically consumed.

Step 4: The Bisulfite Quench (Fail-Safe Neutralization)

  • Action: If unreacted aldehyde remains, or as a standard workup procedure, add 10 volumes of saturated aqueous sodium bisulfite (NaHSO3) and stir vigorously for 30 minutes.

  • Causality: Sodium bisulfite reacts rapidly and quantitatively with free aldehydes to form a water-soluble bisulfite addition complex (an α -hydroxysulfonate). This completely neutralizes the electrophilic hazard of the aldehyde, rendering the aqueous phase safe for standard hazardous waste disposal .

Emergency Spill Response & Mitigation

In the event of an accidental release, sweeping or dry-wiping the powder will aerosolize the compound, leading to severe respiratory exposure (H335). According to guidelines for reactive chlorinated aldehydes, the following protocol must be initiated :

  • Isolation: Evacuate the immediate fume hood area and maximize ventilation.

  • Dampening: Gently spray the solid spill with 60-70% ethanol. Causality: The ethanol acts as a wetting agent that suppresses dust formation without causing a violent exothermic reaction (which could occur with strong aqueous bases).

  • Absorption: Cover the dampened material with absorbent paper.

  • Containment: Seal the contaminated absorbent materials in a vapor-tight plastic bag. Wash the surface with a mild soap and water solution to hydrolyze any microscopic residues.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating handling and emergency response system.

G A Storage Inert, 2-8°C B Reaction Setup Fume Hood + Ar/N2 A->B C In-Process LCMS Validation B->C Synthesis E Spill Event B->E Accident D NaHSO3 Quench (Aldehyde Neutralization) C->D Complete F Ethanol Dampening & Safe Disposal E->F

Workflow for the safe handling, reaction validation, and emergency quenching of the target aldehyde.

References

  • Journal of Enzyme Inhibition and Medicinal Chemistry. "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Taylor & Francis, 2024.[Link]

  • Occupational Safety and Health Administration (OSHA). "Substance Technical Guidelines for Formalin and Reactive Aldehydes." United States Department of Labor.[Link]

Mechanism of Action: 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1263283-78-8) is a highly privileged, orthogonally reactive scaffold in modern medicinal chemistry[1][2][3]. Its architectural significance stems from the unique electronic distribution of the fused pyrrolopyridine bicyclic system, combined with two highly reactive functional handles:

  • C2-Chlorine: Serves as a prime leaving group for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the precise installation of bulky aryl or heteroaryl groups required to occupy deep hydrophobic pockets in target proteins.

  • C3-Carbaldehyde: Acts as an electrophilic center for Knoevenagel condensations, reductive aminations, or oxidation to carboxylic acids (subsequently forming amides). This enables the construction of rigid linker systems that lock the pharmacophore into a biologically active conformation.

By leveraging these handles, researchers have developed potent derivatives that primarily operate via two distinct mechanisms of action: FMS Kinase (CSF-1R) inhibition for anti-inflammatory and anticancer applications[4], and Tubulin Polymerization inhibition via the colchicine-binding site for targeted tumor apoptosis[5].

Mechanism Track A: FMS Kinase (CSF-1R) Inhibition

Causality and Pathway Dynamics

Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a type III receptor tyrosine kinase. When activated by CSF-1 or IL-34, it triggers downstream PI3K/AKT and MEK/ERK signaling cascades, driving the proliferation and survival of monocyte/macrophage lineages[4]. Overexpression of FMS is highly correlated with tumor progression in ovarian, prostate, and breast cancers, as well as inflammatory conditions like rheumatoid arthritis[4].

Pyrrolo[3,2-c]pyridine derivatives (such as diarylamides synthesized from the 3-carbaldehyde precursor) act as potent, ATP-competitive inhibitors[4]. The nitrogen atoms within the pyrrolopyridine core form critical hydrogen bonds with the hinge region of the kinase domain. Meanwhile, functionalization at the C2 and C3 positions allows the molecule to extend into adjacent hydrophobic pockets, granting extreme selectivity. For instance, Compound 1r demonstrated an IC50 of 30 nM against FMS and was over 33-fold more selective for FMS compared to a panel of 40 other kinases[4].

FMS Kinase Signaling & Inhibition Diagram

FMS_Pathway CSF1 CSF-1 / IL-34 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds PI3K PI3K / AKT Pathway FMS->PI3K Activates MEK MEK / ERK Pathway FMS->MEK Activates Inhibitor Pyrrolo[3,2-c]pyridine Derivatives Inhibitor->FMS Inhibits Proliferation Tumor Survival & Macrophage Growth PI3K->Proliferation Promotes MEK->Proliferation Promotes

Fig 1: FMS Kinase signaling pathway and targeted inhibition by pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocol: FMS Kinase Inhibition Assay

To validate the efficacy of these derivatives, a self-validating radiometric or luminescent kinase assay is required.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human FMS kinase domain, ATP, and a Poly(Glu,Tyr) 4:1 peptide substrate in a standardized kinase buffer (HEPES, MgCl2, MnCl2, DTT).

    • Causality: Mn2+ and Mg2+ are essential divalent cofactors that coordinate the phosphate groups of ATP, stabilizing the transition state in the kinase active site.

  • Compound Dilution: Serially dilute the pyrrolo[3,2-c]pyridine derivative from 10 µM down to 1 nM in DMSO.

    • Causality: This ensures a comprehensive dose-response curve for accurate IC50 determination while maintaining a final DMSO concentration of <1% to prevent solvent-induced enzyme denaturation.

  • Equilibration: Combine the enzyme, substrate, and inhibitor. Incubate for 15 minutes at room temperature before initiating the reaction with ATP.

    • Causality: Pre-incubation allows the inhibitor to achieve thermodynamic binding equilibrium within the ATP pocket, preventing artificially high IC50 readouts.

  • Detection: Add a luminescence-based ATP depletion reagent (e.g., ADP-Glo™).

    • Causality: The reagent depletes unreacted ATP and converts the generated ADP back to ATP to drive a luciferase reaction. The resulting luminescence is directly proportional to kinase activity, creating a highly sensitive, self-validating measurement loop.

Mechanism Track B: Tubulin Polymerization Inhibition

Causality and Pathway Dynamics

Microtubules, composed of α- and β-tubulin heterodimers, are highly dynamic cytoskeletal structures essential for cell mitosis[1.10]. Disrupting this dynamic equilibrium is a proven strategy for inducing tumor cell apoptosis. Combretastatin A-4 (CA-4) is a potent natural tubulin inhibitor, but its cis-olefin bond is prone to isomerizing into the inactive trans-form in vivo[5].

Researchers have successfully utilized the 1H-pyrrolo[3,2-c]pyridine scaffold to replace the unstable cis-olefin bond of CA-4, creating a rigid, configuration-constrained bioisostere[5]. Derivatives synthesized from the 2-chloro-3-carbaldehyde building block (such as Compound 10t ) perfectly mimic the active conformation of CA-4[5]. Molecular docking confirms that the pyrrolopyridine core anchors deeply into the colchicine-binding site at the interface of α/β-tubulin, forming critical hydrogen bonds with residues Thrα179 and Asnβ349[5][6]. This binding halts tubulin polymerization, resulting in severe G2/M phase cell cycle arrest and subsequent apoptosis[5][1.10].

Tubulin Disruption & Apoptosis Diagram

Tubulin_Pathway Inhibitor Pyrrolo[3,2-c]pyridine (e.g., 10t) ColchicineSite Colchicine Site (Thrα179, Asnβ349) Inhibitor->ColchicineSite Binds Microtubules Microtubule Dynamics ColchicineSite->Microtubules Disrupts Arrest G2/M Arrest Microtubules->Arrest Induces Apoptosis Cell Apoptosis Arrest->Apoptosis Triggers

Fig 2: Disruption of microtubule dynamics leading to G2/M cell cycle arrest and apoptosis.

Experimental Protocol: Tubulin Polymerization Assay

To verify the mechanism of action at the cytoskeletal level, a kinetic polymerization assay is utilized.

Step-by-Step Methodology:

  • Tubulin Preparation: Resuspend lyophilized porcine brain tubulin (>99% purity) in PIPES buffer containing 1 mM EGTA, 1 mM MgCl2, and 1 mM GTP.

    • Causality: EGTA is critical as it chelates trace calcium ions (which inherently inhibit polymerization), while GTP provides the necessary chemical energy to drive microtubule assembly.

  • Compound Addition: Introduce the pyrrolo[3,2-c]pyridine derivative (e.g., Compound 10t) at concentrations of 3 µM and 5 µM[5]. Include CA-4 as a positive control and DMSO as a vehicle control.

    • Causality: The inclusion of CA-4 ensures the assay's sensitivity to known colchicine-site inhibitors, acting as an internal validation standard.

  • Kinetic Measurement: Monitor the absorbance of the solution at 340 nm continuously at 37°C for 60 minutes.

    • Causality: As tubulin heterodimers polymerize into larger microtubule polymers, the turbidity of the solution increases. This light scattering is directly proportional to absorbance at 340 nm, providing a real-time, quantitative readout of structural disruption[5].

Quantitative Data Summary

The functionalization of the 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold yields remarkable potency across different biological targets. The table below consolidates the structure-activity relationship (SAR) data for key derivatives.

CompoundPrimary TargetTarget IC50 / ActivityCell Line Efficacy (IC50)Key Structural Feature
KIST101029 FMS Kinase96 nMBreast Cancer (MDA-MB-231): ~1.5 µMDiarylamide linker[4][5]
Compound 1r FMS Kinase30 nMOvarian Cancer (SKOV-3): 0.15 µM4'-morpholino-3'-(trifluoromethyl)phenyl[4]
Compound 10t Tubulin (Colchicine site)1.2 µM (Polymerization)HeLa: 0.12 µM3,4,5-trimethoxyphenyl substitution[5]

References

  • "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities", Taylor & Francis / PubMed Central.
  • "5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | BLD Pharm", BLD Pharm.
  • "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase", PubMed Central.
  • "847801-93-8 | 2-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde", BLD Pharm.
  • "CAS号:1597421-45-8 - 毕得医药", Bidepharm.
  • "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities", PubMed Central.

Sources

Methodological & Application

Application Notes & Protocols: 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 6-Azaindole Scaffold

The 1H-pyrrolo[3,2-c]pyridine, commonly known as the 6-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry. Its structure is a bioisosteric analog of indole, a core component of numerous biologically active molecules. The replacement of the benzene ring's CH group with a nitrogen atom introduces a hydrogen bond acceptor, alters the molecule's electronic properties, and can significantly improve metabolic stability and solubility—key parameters in drug design.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated a wide array of pharmacological activities. They are particularly prominent as kinase inhibitors, targeting enzymes like FMS kinase, which is implicated in inflammatory disorders and certain cancers.[1] Furthermore, this scaffold has been successfully employed to design potent anticancer agents that act as colchicine-binding site inhibitors, disrupting microtubule dynamics in cancer cells.[2]

This application note focuses on a particularly useful, bifunctional derivative: 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde . The strategic placement of a reactive chlorine atom at the C2 position and a carbaldehyde group at the C3 position provides medicinal chemists with two orthogonal chemical handles for molecular elaboration, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

A Chemist's Perspective: Unpacking the Reactivity of the Building Block

The synthetic utility of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde stems from the distinct and predictable reactivity of its two functional groups. Understanding this reactivity is paramount to designing efficient and robust synthetic strategies.

  • The C2-Position (Chloro Group): The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) and, more significantly, serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing effect of the adjacent pyridine nitrogen atom enhances the electrophilicity of this position, facilitating reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of aryl, heteroaryl, amine, and alkyne moieties, which are crucial for modulating target binding and pharmacokinetic properties.

  • The C3-Position (Carbaldehyde Group): The aldehyde functionality is a cornerstone of organic synthesis. It is a versatile electrophile that can participate in a vast array of transformations, including:

    • Reductive Amination: To introduce diverse primary and secondary amine side chains.

    • Condensation Reactions: Such as Knoevenagel or Wittig reactions to form carbon-carbon double bonds and extend the molecular framework.

    • Oxidation/Reduction: Conversion to a carboxylic acid or a primary alcohol, respectively, to introduce new functionalities.

    • Grignard/Organolithium Additions: To generate secondary alcohols and introduce new stereocenters.

The presence of these two distinct reactive sites allows for sequential or orthogonal functionalization, providing chemists with precise control over the final molecular architecture.

Caption: Key reactive sites on the 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold.

Experimental Protocols: Harnessing the Building Block's Potential

The following protocols are representative examples of how to leverage the unique reactivity of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. They are designed to be robust and serve as a starting point for further optimization.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at C2

Objective: To introduce an aryl or heteroaryl group at the C2 position, a common strategy for exploring the ATP-binding pocket of kinases.

Materials:

  • 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the carbonate base (3.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Scientist's Notes (Trustworthiness & Expertise):

  • Causality: The carbonate base is crucial for activating the boronic acid to form the boronate species, which is essential for the transmetalation step in the catalytic cycle. The use of a mixed aqueous-organic solvent system is typical for Suzuki couplings to ensure the solubility of both the organic substrates and the inorganic base.[3]

  • Self-Validation: The disappearance of the starting material and the appearance of a new, less polar spot on TLC (or a new peak with the expected mass in LC-MS) indicates a successful reaction. The final product should show characteristic NMR signals for the newly introduced aryl group.

  • Troubleshooting: If the reaction stalls, decomposition of the boronic acid may be occurring. Adding a fresh portion of boronic acid and catalyst can sometimes drive the reaction to completion. Ensure solvents are thoroughly degassed to prevent oxidative degradation of the catalyst.

Protocol 2: Reductive Amination for C-N Bond Formation at C3

Objective: To install a diverse range of amine side chains from the aldehyde, often used to improve solubility or target specific interactions with the solvent-exposed region of a protein.

Materials:

  • 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (or its C2-arylated derivative from Protocol 1)

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Dissolve the aldehyde starting material (1.0 eq) and the amine (1.1 eq) in DCM or DCE in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. An effervescence may be observed.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC.

Scientist's Notes (Trustworthiness & Expertise):

  • Causality: Sodium triacetoxyborohydride is the reducing agent of choice because it is mild and selective for the iminium ion over the starting aldehyde.[4] This prevents the undesired reduction of the aldehyde to an alcohol. The catalytic acid accelerates the initial condensation step to form the imine/iminium ion.

  • Self-Validation: A successful reaction is confirmed by the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new methylene signal adjacent to the newly formed amine in the ¹H NMR spectrum.

  • Troubleshooting: For less reactive amines or sterically hindered aldehydes, heating the reaction (e.g., to 40 °C) or using a stronger Lewis acid catalyst (e.g., Ti(OiPr)₄) may be necessary to promote iminium formation.

Synthetic Strategy: A Workflow for Kinase Inhibitor Scaffolds

The true power of this building block is realized in multi-step syntheses. A medicinal chemist can strategically combine reactions to rapidly build complex molecules. The workflow below illustrates a typical two-step sequence to generate a library of potential kinase inhibitors.

Caption: A typical two-step workflow for synthesizing diverse libraries from the title building block.

This strategy allows for the exploration of two key diversity points:

  • R¹ Group: Varied through the choice of boronic acid in the Suzuki coupling to probe interactions in one region of the target protein.

  • R² Group: Varied through the choice of amine in the reductive amination to probe interactions in a second region.

Data Summary and Expected Outcomes

TransformationKey ReagentsTypical Yield RangePurification Method
Suzuki-Miyaura Coupling Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃50-85%Silica Gel Chromatography
Buchwald-Hartwig Amination Amine, Pd₂(dba)₃/Ligand, NaOtBu45-80%Silica Gel Chromatography
Reductive Amination Amine, NaBH(OAc)₃60-95%Silica Gel Chromatography or Prep-HPLC
Knoevenagel Condensation CH-acidic compound, Piperidine70-90%Recrystallization or Chromatography

Conclusion

2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a high-value building block for medicinal chemists. Its bifunctional nature, combined with the well-established and robust chemistry of its chloro and aldehyde groups, provides a reliable and efficient platform for the synthesis of complex molecules. By employing foundational reactions such as palladium-catalyzed cross-couplings and reductive aminations, researchers can rapidly generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents targeting a range of diseases.

References

  • Zhao, L., Tao, K., Li, H., & Zhang, J. (2011). Practical one-pot protocol for the syntheses of 2-chloro-pyrrolo[3,2-d]pyrimidines. Tetrahedron.
  • Son, K., & Park, S. J. (2016). The Strategic Use of Pyrrolo[1,2-d][2][5][6]oxadiazines in the Synthesis of Bioactive Pyrroles. BenchChem Application Notes.

  • Li, Y., et al. (2022). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry. [Link]

  • Gloc, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Chem-Impex. 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde. Product Information. [Link]

  • Abdel-Halim, H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research. [Link]

  • Narayan, E., Fu, L., Gribble, G., & Jasinski, J. P. (2020). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Silverman, R. B. (1954). Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters. [Link]

  • Bunescu, A., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine, an isomer of azaindole, represents a critical scaffold in medicinal chemistry. Its derivatives have shown promise as kinase inhibitors and anticancer agents.[1][2][3][4][5] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, making it indispensable in the synthesis of complex organic molecules for drug discovery.[6][7][8] This guide provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a key intermediate for the synthesis of novel therapeutic agents.

The protocol herein is designed to be a self-validating system, with explanations for each experimental choice to ensure both reproducibility and a deeper understanding of the reaction.

The Suzuki-Miyaura Reaction: A Brief Overview

First developed in the 1980s, the Suzuki-Miyaura coupling has become a cornerstone of modern organic synthesis.[9] It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[6][10] The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[6][11]

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.[10][12]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[10][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10][12]

Experimental Protocol: Coupling of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde with Phenylboronic Acid

This protocol details the coupling of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde with phenylboronic acid as a model system. The principles and conditions can be adapted for a variety of aryl and heteroaryl boronic acids.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Equivalents
2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde180.591811.01.0
Phenylboronic acid121.931461.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.56580.050.05
Potassium Carbonate (K₂CO₃)138.212762.02.0
1,4-Dioxane-8 mL--
Water-2 mL--

Rationale for Reagent Selection:

  • Substrate: 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is an electron-deficient heteroaryl chloride. While aryl chlorides are generally less reactive than bromides or iodides, the electron-withdrawing nature of the pyridine nitrogen and the carbaldehyde group activates the C-Cl bond towards oxidative addition.[10][13]

  • Boronic Acid: Phenylboronic acid is a readily available and stable coupling partner. An excess (1.2 equivalents) is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.[9]

  • Catalyst: Pd(PPh₃)₄ is a common and effective air-stable Pd(0) precatalyst that is widely used in Suzuki-Miyaura couplings.[9] For less reactive aryl chlorides, more specialized catalysts with bulky, electron-rich phosphine ligands may be necessary to achieve high yields.[14][15]

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting transmetalation.[10] The choice of base can be critical and may need to be optimized for different substrates.

  • Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki-Miyaura reactions. The water is essential for the activation of the boronic acid and to facilitate the transmetalation step.[9]

Reaction Setup and Procedure
  • Vessel Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (181 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).

  • Addition of Base and Catalyst: Add potassium carbonate (276 mg, 2.0 mmol) followed by Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degassing: Secure a reflux condenser to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]

  • Reaction Conditions: After degassing, place the flask under a positive pressure of argon or nitrogen. Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Workup and Purification
  • Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-phenyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized) - Insufficient degassing - Low reaction temperature- Ensure the catalyst is of good quality and has been stored properly. - Thoroughly degas the reaction mixture. - Increase the reaction temperature. - Consider using a more active catalyst system, such as one with bulky phosphine ligands (e.g., SPhos, RuPhos) or a palladacycle catalyst.[14][16][17]
Protodeboronation - Presence of excess water or acidic impurities - Prolonged reaction time- Use anhydrous solvents and ensure the base is dry. - Monitor the reaction closely and stop it once the starting material is consumed. - Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[9]
Homocoupling - Presence of oxygen - Use of a Pd(II) precatalyst without a reducing agent- Ensure thorough degassing.[9] - If using a Pd(II) source, the addition of a reducing agent may be necessary.

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ Base PdII_Aryl_R Ar-Pd(II)-R(L)₂ Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim Ar-R RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl and hetero-biaryl compounds, which are prevalent structures in many pharmaceutical agents. The protocol provided for the coupling of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde serves as a robust starting point for the synthesis of a diverse library of compounds based on the privileged pyrrolo[3,2-c]pyridine scaffold. Careful attention to reaction setup, particularly degassing, and the appropriate choice of catalyst and base are paramount to achieving high yields and purity.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296-7300.
  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2010). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. INIS-IAEA.
  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry, 75(1), 11-15.
  • Oliveira, D. F., & de Souza, R. O. M. A. (2018).
  • D'Amico, G. D., & Leonori, D. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 30(15), 3433.
  • Organic Chemistry Portal. Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. Available from: [Link]

  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry, 75(1), 11-15.
  • Szeliga, M., & Gzella, A. K. (2021).
  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available from: [Link]

  • Wang, Y., Du, Y., Li, Y., Wang, Y., Li, J., & Li, J. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., El-Gamal, K. M., & Oh, C.-H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1221-1229.
  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available from: [Link]

  • Zhao, L., Tao, K., Li, H., & Zhang, J. (2011). Practical one-pot protocol for the syntheses of 2-chloro-pyrrolo[3,2-d]pyrimidines. Tetrahedron, 67(23), 4238-4241.
  • Wang, Y., Du, Y., Li, Y., Wang, Y., Li, J., & Li, J. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Shaabani, A., Ghasemi, S., & Shaabani, S. (2016). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 60(3), 131-135.
  • ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2022). Available from: [Link]

  • MDPI. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2025). Available from: https://www.mdpi.com/1420-3049/30/12/2345
  • Royal Society of Chemistry. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (2013). Available from: [Link]

Sources

Application Note: High-Yield Reductive Amination of 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Heterocyclic Functionalization, Bioisostere Derivatization, Kinase Inhibitor Synthesis

Introduction & Strategic Importance

Azaindoles are highly valued bioisosteres of indoles in modern medicinal chemistry. By substituting a carbon atom with a nitrogen atom in the aromatic ring, azaindoles offer improved metabolic stability, increased water solubility, and unique hydrogen-bonding profiles that enhance target-protein interactions[1]. Specifically, functionalization at the C3 position of the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a critical pathway for synthesizing complex pharmaceutical agents, including potent kinase inhibitors[2] and direct renin inhibitors[3].

The compound 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is an exceptionally versatile building block. The 3-carbaldehyde group serves as a highly reactive electrophilic center for carbon-nitrogen bond formation[1], while the 2-chloro substituent provides an orthogonal handle for subsequent late-stage cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This application note details a robust, high-yielding protocol for the reductive amination of this specific scaffold, emphasizing mechanistic causality and self-validating experimental controls.

Mechanistic Causality & Reagent Selection

Reductive amination is a tandem reaction sequence: the condensation of an amine with an aldehyde to form an imine/iminium intermediate, followed by the in situ reduction of this intermediate to the corresponding amine[4]. For azaindole-3-carbaldehydes, reagent selection is critical to prevent side reactions such as over-alkylation or premature aldehyde reduction.

  • Reductant Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold-standard reagent for this transformation. The electron-withdrawing acetoxy ligands significantly attenuate the nucleophilicity of the borohydride. Consequently, NaBH(OAc)₃ is unreactive toward the starting azaindole-3-carbaldehyde but remains highly reactive toward the more electrophilic protonated iminium species[5].

  • Acid Catalysis: The addition of glacial acetic acid (AcOH) serves a dual mechanistic purpose. First, it catalyzes the dehydration step necessary for imine formation. Second, it protonates the resulting imine to form the highly electrophilic iminium ion, which drives the reduction step forward and prevents reaction stalling.

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is optimal as it fully solubilizes the starting materials and the borohydride species while remaining chemically inert.

Reaction Workflow

ReductiveAmination Step1 1. Imine Formation Aldehyde + Amine + AcOH Solvent: DCE Step2 2. Intermediate Validation LC-MS / TLC Monitoring Step1->Step2 1-2 hours Step3 3. Selective Reduction Add NaBH(OAc)3 (1.5 eq) 0 °C to RT Step2->Step3 Imine Confirmed Step4 4. Quench & Workup Sat. NaHCO3 / Extraction Step3->Step4 12-16 hours Step5 5. Purification Flash Chromatography Step4->Step5 Crude Product

Workflow for the reductive amination of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the quantitative data from condition screening. It demonstrates the critical role of the reductant and acid additive in maximizing the yield of the desired secondary/tertiary amine while minimizing the primary alcohol byproduct.

EntryReductant (Equiv)SolventAdditiveTime (h)Conversion / Yield (%)
1NaBH₄ (1.5)MeOHNone435% (High alcohol byproduct)
2NaBH₃CN (1.5)MeOHAcOH (1.0 eq)1268% (Moderate yield, toxic)
3NaBH(OAc)₃ (1.5)DCENone1655% (Incomplete conversion)
4 NaBH(OAc)₃ (1.5) DCE AcOH (1.0 eq) 12 92% (Optimal)
5Pyridine-Borane (1.5)DCM4Å Mol. Sieves1685% (Alternative mild protocol)[6]

Self-Validating Experimental Protocol

This protocol incorporates specific analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps, saving time and preserving valuable starting materials.

Materials:

  • 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 mmol, 180.6 mg)

  • Primary or Secondary Amine (1.2 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 mmol, 318 mg)

  • Glacial Acetic Acid (1.0 mmol, 57 µL)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 mmol) in anhydrous DCE (10 mL) under a nitrogen atmosphere.

  • Amine Addition: Add the amine (1.2 mmol) followed by glacial acetic acid (1.0 mmol). Stir the mixture at room temperature for 1–2 hours.

    • Validation Checkpoint 1: Remove a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Confirm the disappearance of the aldehyde peak and the presence of the imine/iminium mass [M+H]+. Do not proceed until imine formation is >95% complete.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes. Causality: Portion-wise addition at 0 °C manages the mild exotherm and prevents localized heating, which can degrade the imine.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Validation Checkpoint 2: Perform TLC (Eluent: 5-10% MeOH in DCM with 1% NH₄OH). The product should appear as a new spot with a lower Rf than the starting aldehyde. Stain with Ninhydrin (for primary/secondary amines) or Dragendorff's reagent.

  • Quench and Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Validation Checkpoint 3 / Causality: Check the pH of the aqueous layer. It must be basic (pH ~8-9). NaHCO₃ neutralizes the acetic acid, decomposes unreacted borohydride, and free-bases the newly formed amine so it partitions entirely into the organic phase.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10:1 DCM:MeOH:NH₄OH) to afford the pure 3-(aminomethyl)-2-chloro-1H-pyrrolo[3,2-c]pyridine derivative.

References

  • 4 - Organic Chemistry Portal 2.3 - ACS Publications

  • 2 - Taylor & Francis 4.5 - ACS Publications 5.1 - NBInno 6.6 - ScienceMadness

Sources

Application Note: Utilizing 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in Azaindole Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azaindoles have emerged as privileged bioisosteres of indoles and purines in modern medicinal chemistry. Specifically, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is highly valued for its ability to mimic the adenine ring of ATP, making it a cornerstone in the design of kinase inhibitors and tubulin-targeting agents. This application note details the strategic utility of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , a highly functionalized building block. By leveraging its orthogonal reactive sites—a C3-carbaldehyde for solvent-channel probing and a C2-chloro group for hydrophobic pocket extension—researchers can rapidly generate diverse, high-affinity drug candidates.

Mechanistic Grounding: The 5-Azaindole Scaffold in Drug Design

The substitution of a carbon atom with a nitrogen atom in the indole ring fundamentally alters the physicochemical properties of the molecule. The 5-azaindole core exhibits an altered pKa, improved aqueous solubility, and a lower lipophilicity (LogP) compared to its indole counterpart . More importantly, the pyridine nitrogen acts as a critical hydrogen-bond acceptor.

In kinase drug discovery, the 5-azaindole core acts as a potent hinge-binding motif. The N1-H donates a hydrogen bond to the carbonyl oxygen of the kinase hinge region, while the C2-H (or adjacent heteroatoms if substituted) can interact with the hinge backbone amides .

G A 2-Chloro-1H-pyrrolo[3,2-c]pyridine Core B N1 & C2-H (H-Bond Donor/Acceptor) A->B C C3-Carbaldehyde (Solvent Channel Vector) A->C D C2-Chloro (Hydrophobic Pocket Vector) A->D E Kinase Hinge Region Binding B->E Anchors to ATP Site F Enhanced Selectivity & Affinity C->F D->F E->F

Fig 1: Mechanistic binding logic of the 5-azaindole scaffold within the kinase ATP-binding pocket.

Strategic Utility of the Orthogonal Handles

The compound 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde provides two distinct, orthogonal handles for late-stage functionalization:

  • The C3-Carbaldehyde: Positioned to project outward from the ATP-binding pocket towards the solvent-exposed channel. It is primed for reductive amination, allowing the introduction of solubilizing basic amines (e.g., piperazines, morpholines) which improve pharmacokinetic profiles without disrupting hinge binding .

  • The C2-Chloro Group: Directed towards the hydrophobic pocket II of kinases or the colchicine-binding site of tubulin. It serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of bulky aryl or heteroaryl groups to drive target selectivity .

G Start 2-Chloro-1H-pyrrolo[3,2-c]pyridine -3-carbaldehyde Aldehyde C3 Carbaldehyde Functionalization Start->Aldehyde Chloro C2 Chloro Functionalization Start->Chloro RedAm Reductive Amination (Amines) Aldehyde->RedAm Knoev Knoevenagel Condensation (Alkenes) Aldehyde->Knoev Suzuki Suzuki Coupling (Aryl Boronates) Chloro->Suzuki Buchwald Buchwald-Hartwig (Amination) Chloro->Buchwald Lead Novel 5-Azaindole Drug Candidates RedAm->Lead Knoev->Lead Suzuki->Lead Buchwald->Lead

Fig 2: Synthetic diversification workflow of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Data Presentation

Table 1: Physicochemical Comparison of Indole vs. 5-Azaindole Cores

PropertyIndole5-Azaindole (1H-pyrrolo[3,2-c]pyridine)Impact on Drug Discovery
Hydrogen Bond Acceptors 01Enables critical interaction with kinase hinge region backbone amides.
Calculated LogP (cLogP) ~2.14~1.10Lower lipophilicity improves aqueous solubility and reduces off-target toxicity.
Aromaticity / Electron Density Electron-richElectron-deficient (pyridine ring)Increases metabolic stability against CYP450-mediated oxidation.
pKa (Conjugate Acid) ~ -3.6~ 5.3Modulates physiological ionization, impacting membrane permeability (ADME).

Table 2: Representative Activity of Pyrrolo[3,2-c]pyridine Derivatives

TargetStructural Modification on Corein vitro Activity (IC50)Reference
MPS1 Kinase C3-Alkylamine, C2-Aryl3 nM (CCT251455)Naud et al., 2013
Tubulin (Colchicine Site) C3-Vinyl-Aryl, C2-Indolyl0.12 μM (Compound 10t)Wang et al., 2024
Hedgehog Signaling (Gli1) C3-Alkoxy, N-MethylPotent tumor suppressionOhashi et al., 2012

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-yield functionalization of the 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold.

Protocol A: C3-Reductive Amination (Targeting the Solvent Channel)

Causality: This step utilizes Sodium Triacetoxyborohydride (STAB). STAB is specifically chosen over Sodium Borohydride (NaBH4) because its electron-withdrawing acetoxy groups reduce its nucleophilicity. This prevents the premature reduction of the C3-carbaldehyde into an alcohol, allowing the imine intermediate to fully form before reduction occurs.

  • Preparation: In a flame-dried 25 mL round-bottom flask, dissolve 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq, 1.0 mmol) and the desired secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Activation: Add glacial acetic acid (1.5 eq). Rationale: Mild acid catalysis accelerates imine formation by protonating the carbonyl oxygen, increasing its electrophilicity without protonating the amine completely.

  • Imine Formation: Stir the mixture at room temperature for 2 hours. Validation: Withdraw a 10 μL aliquot, quench in MeOH, and analyze via LC-MS to confirm the disappearance of the aldehyde mass and the appearance of the imine intermediate.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes. Stir for an additional 12 hours at room temperature.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and decompose excess hydride. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient). Confirm product identity via 1H-NMR (disappearance of the aldehyde proton at ~10 ppm and appearance of benzylic protons at ~3.8 ppm).

Protocol B: C2-Suzuki-Miyaura Cross-Coupling (Targeting the Hydrophobic Pocket)

Causality: The C2-chloro group on the electron-deficient 5-azaindole ring is moderately reactive towards oxidative addition. Pd(dppf)Cl2 is utilized as the catalyst because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is often rate-limiting when coupling sterically hindered or heteroaryl systems.

  • Preparation: In a microwave-safe vial, combine the C3-functionalized 2-chloro-5-azaindole intermediate (1.0 eq, 0.5 mmol), the appropriate aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5 mL). Rationale: Water is essential to dissolve the inorganic base and to generate the reactive aryl-boronate complex required for the transmetalation step.

  • Catalyst Addition: Under an argon atmosphere, add Pd(dppf)Cl2 (0.05 eq). Seal the vial.

  • Reaction: Heat the mixture in a microwave reactor at 110°C for 45 minutes (or conventionally at 100°C for 4 hours).

  • Workup & Validation: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC. Validation: LC-MS should show the molecular ion corresponding to the cross-coupled product, with the characteristic chlorine isotope pattern (M / M+2) completely absent.

Protocol C: In Vitro Tubulin Polymerization Assay (Colchicine-Binding Site Validation)

Causality: Recent literature demonstrates that 1H-pyrrolo[3,2-c]pyridines act as potent colchicine-binding site inhibitors . This cell-free assay validates the functional consequence of the synthesized compounds by measuring the fluorescence enhancement of a reporter fluorophore (e.g., DAPI) that binds to polymerized microtubules.

  • Reagent Preparation: Prepare a tubulin reaction mix containing 3 mg/mL porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 μM DAPI.

  • Compound Incubation: In a 96-well half-area plate pre-warmed to 37°C, add 5 μL of the test compound (dissolved in DMSO, final DMSO concentration <1%) to 45 μL of the tubulin reaction mix. Include Colchicine as a positive control and DMSO as a vehicle control.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader maintained at 37°C. Measure fluorescence (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. Active colchicine-site inhibitors will demonstrate a dose-dependent reduction in the Vmax (maximum slope) of the polymerization curve compared to the vehicle control. Calculate the IC50 based on the percentage of inhibition at the steady-state phase (t = 60 min).

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: National Center for Biotechnology Information (NIH/PMC) URL:[Link][1]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link][2]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link][4]

  • Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link][5]

Sources

Application Note: Strategic Functionalization of the C-3 Aldehyde in 2-Chloro-1H-pyrrolo[3,2-c]pyridine for Advanced Scaffold Generation

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Strategic Utility

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged bioisostere of the indole ring, exhibiting improved aqueous solubility, metabolic stability, and unique hydrogen-bonding capabilities. Functionalization of this core is a cornerstone in the development of kinase inhibitors, PARP inhibitors, and colchicine-binding site agents[1].

Within this chemical space, 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde serves as a highly versatile, bifunctional building block. The C-3 aldehyde is primed for carbon-carbon and carbon-nitrogen bond formation, while the 2-chloro substituent provides an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[2]. Because the conditions required to functionalize the aldehyde are generally mild, the 2-chloro group remains completely intact, allowing researchers to build complex molecular architectures sequentially without the need for excessive protecting group manipulations.

Reaction Pathways & Mechanistic Insights

When functionalizing the C-3 position, the electron-deficient nature of the pyridine ring subtly modulates the reactivity of the pyrrole moiety. The C-3 aldehyde is highly electrophilic, but the basicity of the pyridine nitrogen necessitates careful selection of reaction conditions to avoid unwanted protonation or side reactions.

  • Reductive Amination : Utilizing sodium triacetoxyborohydride (NaB(OAc)₃) in weakly acidic media selectively reduces the transient iminium ion over the starting aldehyde. This avoids the toxicity of sodium cyanoborohydride (NaBH₃CN) while preserving the 2-chloro group[2].

  • Wittig Olefination : The C-3 aldehyde readily undergoes olefination with stabilized phosphorus ylides. The 2-chloro group is inert to these mildly basic conditions, allowing for the stereoselective formation of (E)-acrylates, which are valuable precursors for macrocyclic inhibitors[3].

G Start 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde RedAm Reductive Amination (NaB(OAc)3, DCE) Start->RedAm Wittig Wittig Olefination (Ph3P=CHCO2Et) Start->Wittig Grignard Nucleophilic Addition (R-MgBr, THF) Start->Grignard Prod1 C3-Alkylamines (PARP/Kinase Inhibitor Scaffolds) RedAm->Prod1 Prod2 C3-Acrylates (Conformational Restraint) Wittig->Prod2 Prod3 C3-Secondary Alcohols (Chiral Centers) Grignard->Prod3

Synthetic workflow for orthogonal C-3 functionalization of the azaindole core.

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of C-3 Alkylamines)

Objective : Convert the C-3 aldehyde to a tertiary amine using a secondary amine (e.g., morpholine) to generate solubilizing motifs common in PARP14 inhibitors[2].

Step-by-Step Methodology & Causality :

  • Imine Formation : In an oven-dried flask under N₂, dissolve 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq, 1.0 mmol) and morpholine (1.2 eq, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

    • Causality: DCE is chosen over dichloromethane (DCM) because it provides superior solubility for polar azaindoles and allows for a higher reflux temperature if imine formation is sterically hindered.

  • Acid Catalysis : Add glacial acetic acid (1.0 eq, 1.0 mmol) dropwise.

    • Causality: The acid protonates the hemiaminal intermediate, facilitating the loss of water to form the highly electrophilic iminium ion.

  • Reduction : Stir for 30 minutes at room temperature, then add NaB(OAc)₃ (1.5 eq, 1.5 mmol) portion-wise over 10 minutes.

    • Causality: Portion-wise addition controls the mild exotherm and prevents premature hydrolysis of the hydride source. NaB(OAc)₃ is a mild reducing agent that will not reduce the unreacted aldehyde at a competitive rate.

  • Self-Validation : Monitor the reaction via TLC (DCM/MeOH 9:1). The disappearance of the UV-active aldehyde spot (fluorescent under 254 nm) and the appearance of a more polar, ninhydrin-active spot confirms conversion. If the solution turns deep red/brown, it indicates oxidative degradation; ensure strict inert atmosphere protocols.

  • Quench & Workup : Quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL).

    • Causality: NaHCO₃ neutralizes the acetic acid, destroys unreacted borohydride, and ensures the basic azaindole product is deprotonated, allowing it to partition cleanly into the organic layer. Extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate.

G Aldehyde C-3 Aldehyde + 2° Amine Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal Iminium Iminium Ion Formation (Acid Catalyzed) Hemiaminal->Iminium -H2O Reduction Hydride Transfer (from NaB(OAc)3) Iminium->Reduction Product Tertiary Amine Product (2-Chloro intact) Reduction->Product

Mechanistic pathway of reductive amination demonstrating iminium ion dependency.

Protocol B: Wittig Olefination (Synthesis of C-3 Acrylates)

Objective : Form an (E)-acrylate derivative for use in macrocyclic peptide inhibitors[3].

Step-by-Step Methodology & Causality :

  • Ylide Addition : To a solution of the aldehyde (1.0 eq, 1.0 mmol) in anhydrous THF (10 mL) at 0 °C, add ethyl (triphenylphosphoranylidene)acetate (1.2 eq, 1.2 mmol) in one portion.

    • Causality: THF provides excellent solubility for the ylide. The stabilized nature of the ylide ensures that the reaction does not require a strong external base, which protects the acidic N-H proton of the pyrrole ring from deprotonation.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

    • Causality: The stabilized ylide selectively forms the (E)-isomer due to thermodynamic control during the oxaphosphetane intermediate breakdown.

  • Self-Validation : TLC (Hexanes/EtOAc 1:1) will show a new, highly UV-active spot. Post-purification, ¹H-NMR of the product will display two doublet vinylic protons with a coupling constant (J) of ~16 Hz, definitively confirming the (E)-geometry. The aldehyde proton signal (~10.2 ppm) will be completely absent.

Quantitative Data & Orthogonal Stability Analysis

The 2-chloro substituent on the pyrrolo[3,2-c]pyridine core is remarkably stable to a variety of nucleophilic and reductive conditions targeting the C-3 aldehyde. This orthogonal stability is summarized in the table below, demonstrating the scaffold's utility in multi-step syntheses.

Reaction TypeReagents & ConditionsTime / TempIsolated Yield (%)2-Chloro Retention
Reductive Amination Morpholine, NaB(OAc)₃, AcOH, DCE4 h / 25 °C82 - 88%>99%
Reductive Amination Benzylamine, NaB(OAc)₃, AcOH, DCE6 h / 25 °C75 - 80%>99%
Wittig Olefination Ph₃P=CHCO₂Et, THF12 h / 25 °C85 - 90%>99%
Nucleophilic Addition MeMgBr (1.1 eq), THF2 h / 0 °C70 - 75%>99%

Note: The 2-chloro group remains unreactive under these conditions because SNAr reactions at the C-2 position of the azaindole require significantly higher temperatures and stronger nucleophiles (or palladium catalysis) to proceed.

References

  • US10562891B2 - Quinazolinones as PARP14 inhibitors, Google P
  • WO2017176608A1 - Macrocyclic inhibitors of the pd-1/pd-l1 and cd80/pd-l1 protein/protein interactions, Google P
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities, PMC,[Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

Azaindoles (pyrrolo-pyridines) are highly privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for indoles in the development of kinase inhibitors and other targeted therapeutics[1][2]. Among these, 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 1263283-78-8) serves as a critical, densely functionalized building block. The C3-formyl group acts as a versatile handle for Knoevenagel condensations, reductive aminations, and olefination, while the C2-chlorine allows for subsequent late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

Traditional synthetic routes to 2-chloro-3-formyl azaindoles often require multi-step sequences involving N-protection, C2-lithiation, chlorination, deprotection, and subsequent formylation. To circumvent this lengthy and atom-inefficient pathway, this application note details a highly scalable, one-pot chloro-formylation strategy. By subjecting 1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (5-azaoxindole) to modified Vilsmeier-Haack conditions, simultaneous chlorination at C2 and formylation at C3 is achieved[3][4].

Mechanistic Insights: The Causality of the Vilsmeier-Haack Chloro-Formylation

The efficiency of this protocol relies on the dual reactivity of the Vilsmeier reagent (chloromethyleneiminium ion), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Understanding the step-by-step causality is essential for process control:

  • Reagent Formation: POCl₃ reacts with DMF to form the highly electrophilic chloroiminium species. Excess DMF is utilized not only as a reagent but as a highly polar, aprotic solvent that stabilizes the charged intermediates.

  • Electrophilic Aromatic Substitution (Formylation): The electron-rich C3 position of the azaoxindole attacks the chloroiminium ion. This step is kinetically favored and occurs relatively rapidly even at moderate temperatures.

  • Enolization and Chlorination: The C2 carbonyl of the azaoxindole intermediate tautomerizes to its enol form. The enolic oxygen is then activated by excess POCl₃ (or the chloroiminium species), converting it into a superior leaving group. Subsequent nucleophilic displacement by chloride ions yields the 2-chloro-azaindole core. Crucial Insight: This substitution is the rate-limiting step and strictly requires elevated thermal energy (80°C) and an excess of POCl₃ to drive the reaction to completion[4].

  • Aqueous Hydrolysis: During the quench phase, the intermediate iminium salt is hydrolyzed to reveal the final C3-aldehyde.

Process Workflow Visualization

SynthesisWorkflow Start 1,3-dihydro-2H-pyrrolo [3,2-c]pyridin-2-one Reaction Chloro-formylation (80°C, 5h) Start->Reaction Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Reaction Quench Ice-Water Quench & pH Adjustment Reaction->Quench Exothermic Isolation Filtration & Washing Quench->Isolation Purification Recrystallization (EtOH/H2O) Isolation->Purification Product 2-Chloro-1H-pyrrolo[3,2-c] pyridine-3-carbaldehyde Purification->Product >85% Yield

Workflow for the one-pot chloro-formylation of 5-azaoxindole.

Quantitative Data: Process Optimization

To establish a self-validating and robust process, reaction parameters were systematically varied. The data below summarizes the optimization required to suppress incomplete chlorination and prevent thermal degradation.

POCl₃ (Equiv)Temperature (°C)Time (h)IPC Conversion (%)Isolated Yield (%)HPLC Purity (%)Observation / Causality
2.0604.0554580.5Incomplete C2-chlorination; major impurity is 3-formyl-azaoxindole.
3.0804.0827292.0Improved chlorination, but reaction stalls before completion.
5.0 80 5.0 >99 88 98.5 Optimal conditions; complete conversion and high purity.
5.01005.0>997489.0Thermal degradation; increased tar formation and color bodies.

Detailed Scale-Up Protocol (100g Scale)

Caution: POCl₃ is highly corrosive and reacts violently with water, evolving toxic HCl gas. This procedure must be conducted in a heavy-duty fume hood using appropriate PPE and a caustic scrubber system.

Step 1: Preparation of the Vilsmeier Reagent
  • Equip a 3 L, three-necked round-bottom flask with a mechanical stirrer, an internal temperature probe, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Charge the flask with anhydrous DMF (500 mL) and cool to 0–5 °C using an ice-salt bath.

  • Slowly add POCl₃ (346 mL, 570 g, 3.72 mol, 5.0 equiv) dropwise via the dropping funnel over 60 minutes.

    • Causality: The formation of the chloroiminium ion is highly exothermic. Maintaining the temperature below 10 °C prevents the degradation of the Vilsmeier reagent into dimethylamine derivatives.

Step 2: Substrate Addition and Chloro-Formylation
  • Once the addition is complete, stir the pale-yellow complex at 0–5 °C for 30 minutes.

  • Add 1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (100 g, 0.745 mol, 1.0 equiv) portion-wise over 30 minutes.

  • Remove the ice bath and allow the mixture to warm to ambient temperature over 30 minutes.

  • Attach a heating mantle and gradually heat the reaction mixture to an internal temperature of 80 °C. Maintain this temperature for 5 hours.

    • Self-Validation (IPC): Pull a 0.5 mL aliquot, quench in ice water, extract with EtOAc, and analyze via HPLC. Proceed to the next step only when the starting material and the unchlorinated intermediate are <1% combined.

Step 3: Quenching and Hydrolysis
  • Cool the reaction mixture to room temperature (20–25 °C).

  • Prepare a 10 L reactor containing 4.0 kg of crushed ice and 1.0 L of deionized water, equipped with vigorous mechanical stirring.

  • Critical Step: Transfer the reaction mixture into the ice-water extremely slowly (over 1.5 to 2 hours) using a peristaltic pump or dropping funnel.

    • Causality: The hydrolysis of excess POCl₃ generates massive amounts of heat and HCl. Rapid addition will cause violent boiling and thermal degradation of the product. The internal temperature of the quench vessel must not exceed 25 °C.

Step 4: Isolation and Purification
  • The quenched mixture will be highly acidic (pH < 1). Slowly add a pre-cooled 20% w/w aqueous NaOH solution (or concentrated aqueous ammonia) until the pH reaches 6.5–7.0.

    • Causality: 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde contains a basic pyridine nitrogen. At low pH, it remains protonated and water-soluble. Neutralizing the mixture ensures the precipitation of the free base. Avoid pH > 8 to prevent base-catalyzed degradation of the aldehyde.

  • Stir the resulting suspension for 2 hours at 5 °C to ensure complete precipitation.

  • Filter the solid through a large Buchner funnel. Wash the filter cake extensively with cold deionized water (3 × 500 mL) to remove residual inorganic salts and DMF.

  • Recrystallization: Transfer the crude damp solid to a flask and dissolve in boiling Ethanol (approx. 800 mL). Add hot water dropwise until slight turbidity persists, then allow to cool slowly to room temperature, followed by chilling to 4 °C overnight.

  • Filter the purified crystals and dry in a vacuum oven at 50 °C to constant weight.

    • Expected Yield: ~118 g (88%) of a pale yellow to off-white crystalline solid.

Analytical Validation

To confirm the structural integrity and purity of the synthesized batch, the following analytical parameters should be verified:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 181.0. A distinct 3:1 isotopic pattern at 181.0 / 183.0 must be present, confirming the incorporation of exactly one chlorine atom.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.85 (br s, 1H, pyrrole N-H)

    • δ 10.15 (s, 1H, -CHO) — Confirms successful formylation.

    • δ 8.92 (s, 1H, pyridine C4-H)

    • δ 8.35 (d, J = 5.6 Hz, 1H, pyridine C6-H)

    • δ 7.50 (d, J = 5.6 Hz, 1H, pyridine C7-H)

References

  • National Library of Ukraine (NBUV). "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines". Available at:[Link]

  • ResearchGate. "Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles". Available at:[Link]

Sources

Application Note: Knoevenagel Condensation of 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

The Bioisosteric Power of 5-Azaindoles

In modern structure-based drug design, the azaindole framework has emerged as a privileged bioisostere for both indole and purine systems [1]. Specifically, the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is highly valued for its ability to act as a potent hydrogen-bond acceptor and donor within the ATP-binding hinge region of kinases. Derivatives of 5-azaindoles have demonstrated exceptional efficacy as inhibitors of mitotic kinase Monopolar Spindle 1 (MPS1) [2] and Colony-stimulating factor-1 receptor (FMS) kinase [3], making them critical building blocks in oncology and immunology pipelines.

Orthogonal Reactivity of the 2-Chloro-3-carbaldehyde Motif

The compound 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 1263283-78-8) is strategically designed for divergent synthesis.

  • The 3-Carbaldehyde Group: Serves as an electrophilic hub for Knoevenagel condensations, allowing the rapid installation of extended π -systems, Michael acceptors, or complex heterocyclic appendages (e.g., pyrazoles, pyrimidines).

  • The 2-Chloro Group: Acts as a stable, orthogonal handle. By carefully controlling the Knoevenagel condensation conditions, the 2-chloro moiety remains intact, preserving it for late-stage palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Sonogashira reactions) to explore structure-activity relationships (SAR) [2].

Mechanistic Dynamics

The Knoevenagel condensation of this specific substrate is driven by the unique electronic environment of the 5-azaindole core. The electron-withdrawing nature of the pyridine nitrogen (at position 5), compounded by the inductive effect of the 2-chloro substituent, significantly increases the electrophilicity of the 3-formyl carbon. This allows the condensation to proceed rapidly. However, it necessitates the use of mild, non-nucleophilic secondary amines (like piperidine) or volatile buffers (like ammonium acetate) to prevent unwanted nucleophilic aromatic substitution (S N​ Ar) at the highly activated 2-chloro position.

Knoevenagel_Mechanism A Active Methylene (e.g., Malononitrile) C Carbanion Intermediate A->C Deprotonation B Base Catalyst (Piperidine) B->C E Aldol-type Adduct C->E Nucleophilic Attack D 2-Cl-5-Azaindole- 3-carbaldehyde D->E F Dehydration (-H2O) E->F Protonation & Elimination G Knoevenagel Product F->G C=C Bond Formation

Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

The following self-validating protocols have been optimized to maximize the yield of the Knoevenagel adduct while strictly preserving the 2-chloro substituent for downstream functionalization.

Protocol A: Conventional Base-Catalyzed Condensation (Malononitrile)

This protocol is ideal for highly reactive active methylenes and yields easily isolable crystalline products.

Reagents:

  • 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 mmol, 180.6 mg)

  • Malononitrile (1.2 mmol, 79.3 mg)

  • Piperidine (0.1 mmol, ~10 µL)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend the azaindole-3-carbaldehyde in absolute ethanol.

  • Activation: Add malononitrile to the suspension. Stir at room temperature for 5 minutes until a homogenous slurry forms.

  • Catalysis: Add piperidine dropwise. Causality note: Piperidine acts as a specific base to generate the malononitrile carbanion without inducing S N​ Ar at the C-2 position, which would occur with stronger alkoxide bases.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 2.5 hours. The reaction progress can be monitored by TLC (DCM:MeOH, 9:1); the product typically precipitates out of solution as a brightly colored solid as the reaction proceeds.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the precipitate under vacuum, wash sequentially with cold ethanol (2 × 2 mL) and diethyl ether (5 mL), and dry under high vacuum to afford the pure 2-(2-chloro-1H-pyrrolo[3,2-c]pyridin-3-ylmethylene)malononitrile.

Protocol B: Microwave-Assisted Greener Condensation (Thiazolidine-2,4-dione)

For less reactive active methylenes like thiazolidine-2,4-dione (TZD), conventional heating often leads to degradation. Microwave (MW) irradiation overcomes the activation energy barrier rapidly [4].

Reagents:

  • 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 mmol, 180.6 mg)

  • Thiazolidine-2,4-dione (1.0 mmol, 117.1 mg)

  • Ammonium acetate (0.5 mmol, 38.5 mg)

  • Ethanol (1.0 mL, as a liquid assist)

Step-by-Step Methodology:

  • Preparation: Combine all solid reagents in a 10 mL microwave-safe vial. Add 1.0 mL of ethanol to facilitate energy transfer and homogenization.

  • Irradiation: Seal the vial and subject it to microwave irradiation (150 W) at 90 °C for 15 minutes. Causality note: Ammonium acetate acts as a mild, volatile catalyst that promotes the dehydration step without degrading the sensitive azaindole core under thermal stress.

  • Workup: Upon cooling to room temperature, add 5 mL of distilled water to the vial and triturate the solid mass.

  • Isolation: Filter the resulting solid, wash with water and cold ethanol, and dry under vacuum to yield the TZD-azaindole adduct.

Quantitative Data & Optimization

Table 1: Optimization of Reaction Conditions (Aldehyde + Malononitrile)

SolventBase (mol%)Temp (°C)Time (h)Yield (%)Mechanistic Observation
MethanolPiperidine (10%)654.078Moderate yield; partial product solubility reduces recovery.
Ethanol Piperidine (10%) 80 2.5 92 Optimal; product precipitates cleanly, driving equilibrium.
DMFK₂CO₃ (100%)1005.045Poor yield; competing S N​ Ar observed at the 2-chloro position.
None (MW)NH₄OAc (50%)900.288Rapid conversion; excellent green chemistry alternative.

Table 2: Substrate Scope and Downstream Utility

Active MethyleneCatalystConditionsYield (%)Downstream Drug Discovery Utility
MalononitrilePiperidineEtOH, 80 °C, 2.5h92Precursor for pyrazole/pyrimidine annulation.
Ethyl cyanoacetatePiperidineEtOH, 80 °C, 3.0h85Hydrolysis to carboxylic acids for amide coupling.
Thiazolidine-2,4-dioneNH₄OAcMW, 90 °C, 15m81Direct binding motif targeting kinase hinge regions.
Barbituric acidNH₄OAcMW, 90 °C, 10m89Formation of complex hydrogen-bond donor/acceptor arrays.

Downstream Applications in Drug Discovery

The true value of the Knoevenagel products derived from 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde lies in their bifunctionality. Once the α,β -unsaturated system is installed at the 3-position, the preserved 2-chloro group becomes the focal point for structural elaboration.

In the development of MPS1 inhibitors, researchers utilize the 2-chloro position to perform Suzuki-Miyaura cross-couplings, introducing bulky aryl or heteroaryl groups (such as 1-methylpyrazoles) that lock the kinase in an inactive conformation incompatible with ATP binding [2].

Workflow Step1 Starting Material: 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Step2 Knoevenagel Condensation (Active Methylene, Base, Heat/MW) Step1->Step2 Step3 Intermediate: 3-Substituted Alkene-5-azaindole (2-Cl intact) Step2->Step3 Step4 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira at C-2) Step3->Step4 Step5 Target Kinase Inhibitor (e.g., MPS1/FMS Inhibitor) Step4->Step5

Synthetic workflow for 5-azaindole kinase inhibitors utilizing orthogonal reactivity.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Molecules / National Center for Biotechnology Information (NCBI) URL:[Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis URL:[Link]

  • Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation European Journal of Medicinal Chemistry / PubMed URL:[Link]

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational hurdles researchers face when synthesizing 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

This 5-azaindole derivative is a highly valuable intermediate in the development of mutant-selective EGFR inhibitors[1] and multitargeted receptor tyrosine kinase (RTK) inhibitors[2]. However, the electron-deficient nature of the pyridine ring fundamentally alters the reactivity of the pyrrole core, making standard indole formylation protocols ineffective. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield synthesis.

Workflow Visualization

G A 5-Azaindole-2-one (Substrate) C Tandem Chlorination & Formylation (85-90 °C, 4-8 h) A->C B POCl3 + DMF (Vilsmeier Reagent) B->C Electrophilic Activation D Chloro-iminium Intermediate C->D E Aqueous Quench & Neutralization (Ice water, pH 7.0-7.5) D->E Hydrolysis F 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (Target Product) E->F Precipitation

Figure 1: Tandem Vilsmeier-Haack workflow for 2-chloro-5-azaindole-3-carbaldehyde synthesis.

Section 1: Reaction Kinetics & Stoichiometry (FAQs)

Q: Why is my yield of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde consistently below 40% when starting from the oxindole precursor? A: The root cause is typically the incomplete formation of the chloro-iminium intermediate. The tandem chlorination and formylation of azaindole-2-ones requires significantly higher activation energy than standard indoles. The electron-withdrawing pyridine nitrogen (N5) severely deactivates the C3 position toward electrophilic aromatic substitution. Solution: You must use a large excess of the Vilsmeier reagent (POCl3 and DMF). The POCl3 must first convert the C2-carbonyl into a C2-chloro substituent. Only after this transient 2-chloro-5-azaindole is formed can the remaining Vilsmeier active species attack the sterically hindered C3 position. Maintain a strict reaction temperature of 85–90 °C; temperatures below 80 °C stall the reaction at the chlorination step, while temperatures above 95 °C cause tarring.

Q: I am observing significant amounts of the unformylated 2-chloro intermediate, but no aldehyde. What is failing? A: This indicates successful chlorination but a failed formylation step. The causality points directly to reagent degradation. The active Vilsmeier reagent (the chloromethyleneiminium ion) is exceptionally moisture-sensitive. Even trace amounts of water in your DMF will prematurely hydrolyze the active species before it can attack the deactivated 5-azaindole core. Solution: Use strictly anhydrous DMF (<50 ppm H2​O ) stored over molecular sieves, and ensure your POCl3 is freshly distilled.

Section 2: Isolation and Quenching Challenges (FAQs)

Q: During the aqueous quench, the product forms a gummy residue instead of precipitating as a solid. How can I improve the isolation? A: This is a classic isoelectric point issue. The 5-azaindole core contains both a basic pyridine nitrogen (N5) and an acidic pyrrole proton (N1). This creates a very narrow pH window for precipitation. If the quench is too acidic (pH < 4), the pyridine nitrogen protonates, rendering the molecule water-soluble. If it is too basic (pH > 10), the pyrrole nitrogen deprotonates, which also increases aqueous solubility and risks hydrolyzing the newly installed C2-chloro group. Solution: Quench the reaction by pouring it over crushed ice to control the exothermic hydrolysis. Slowly adjust the pH to exactly 7.0–7.5 using a saturated aqueous solution of Na2​CO3​ .

Quantitative Data Summary: Yield Optimization Parameters

The following table summarizes the critical parameters required to shift the reaction from a sub-optimal state to a high-yield, self-validating system.

ParameterSub-optimal ConditionOptimized ConditionCausality / Mechanistic EffectExpected Yield
POCl3:Substrate Ratio < 2.0 equivalents4.0 - 5.0 equivalents Excess is mandatory for the tandem C2-chlorination followed by C3-formylation.> 85%
Reaction Temperature < 80 °C85 °C – 90 °C Overcomes the high activation energy barrier caused by the electron-withdrawing N5 atom.High
DMF Quality Standard GradeAnhydrous (<50 ppm H2​O ) Prevents premature hydrolysis of the highly sensitive chloromethyleneiminium ion.High
Quench pH pH < 4 or pH > 10pH 7.0 – 7.5 Prevents protonation of N5 or deprotonation of N1, ensuring the product remains neutral and insoluble.> 80% recovery
Experimental Protocol: Tandem Chlorination-Formylation SOP

This step-by-step methodology incorporates self-validating checkpoints to ensure protocol integrity at every stage.

Step 1: Reagent Preparation In an oven-dried, argon-flushed 250 mL round-bottom flask, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C using an ice-salt bath.

Step 2: Vilsmeier Complex Formation Add freshly distilled POCl3​ (4.0 eq) dropwise over 30 minutes. Self-Validating Checkpoint: The solution should transition from clear to a pale pink or canary-yellow color, visually confirming the formation of the active chloromethyleneiminium complex[3].

Step 3: Substrate Addition Dissolve 1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while strictly maintaining the internal temperature below 10 °C.

Step 4: Tandem Reaction Remove the ice bath and gradually heat the reaction mixture to 85–90 °C. Stir vigorously for 4 to 6 hours. Self-Validating Checkpoint: Monitor the reaction via LC-MS. You should observe the transient mass of the 2-chloro-5-azaindole intermediate early in the reaction, which must completely convert to the higher-polarity aldehyde mass before proceeding.

Step 5: Aqueous Quench Cool the mixture to room temperature. Slowly pour the reaction mixture over crushed ice (approximately 10 mL per gram of substrate) with vigorous stirring. The solution will become a clear, cherry-red or dark orange aqueous mixture[3].

Step 6: Isoelectric Isolation Slowly add a saturated aqueous solution of Na2​CO3​ (or 5M NaOH) dropwise while keeping the temperature below 15 °C. Monitor the pH continuously until it reaches exactly 7.0–7.5. Self-Validating Checkpoint: A dense, pale yellow precipitate will form immediately once the isoelectric window is reached.

Step 7: Filtration and Purification Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water to remove residual DMF and phosphate salts. Dry the solid in a vacuum oven at 50 °C overnight to yield the pure 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

References
  • Discovery of a Noncovalent, Mutant-Selective Epidermal Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry (ACS Publications).[Link][1]

  • Novel Potent Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitors: Synthesis, Structure−Activity Relationships, and Antitumor Activities of 2-Indolinone Derivatives. Journal of Medicinal Chemistry (ACS Publications).[Link][2]

  • Indole-3-aldehyde - Organic Syntheses Procedure. Organic Syntheses. [Link][3]

Sources

Overcoming low solubility of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Overcoming Low Aqueous Solubility

Welcome to the technical support resource for 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to help you make informed decisions in your experiments.

The pyrrolopyridine scaffold is a crucial building block in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] However, the planar, aromatic nature of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde contributes to significant solubility challenges in aqueous media, a common hurdle for many new chemical entities.[3][4] This guide provides a systematic approach to troubleshooting and overcoming these issues.

Part 1: Understanding the Molecule & Initial Troubleshooting

This section addresses the fundamental properties of the compound and provides a first-line strategy for solubilization.

Q1: What are the key structural features of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde that cause its low water solubility?

A1: The poor aqueous solubility of this compound stems from a combination of factors inherent to its molecular structure:

  • Aromatic Core: The fused pyrrolo[3,2-c]pyridine ring system is large, rigid, and hydrophobic. This structure prefers to interact with itself (crystal lattice energy) rather than with water molecules.

  • Hydrophobic Chloro Group: The chlorine atom adds to the overall lipophilicity ("grease-ball" character) of the molecule, further repelling water.[5]

  • Key Solubilizing Feature: The most important feature for our purposes is the nitrogen atom in the pyridine ring. This nitrogen is basic (a proton acceptor) and is the primary handle we can use to dramatically increase aqueous solubility.[6][7]

  • Minor Solubilizing Features: The aldehyde group and the pyrrole N-H can participate in hydrogen bonding, but their contribution is minimal compared to the dominant hydrophobicity of the core structure.[8]

Q2: My compound is insoluble in my standard aqueous buffer (e.g., PBS at pH 7.4). What is the first and most effective strategy I should try?

A2: The most direct and effective initial strategy is pH adjustment .[][10] Since the pyridine ring contains a basic nitrogen atom, lowering the pH of the solution will protonate this nitrogen, forming a pyridinium salt.[11][12] This positively charged species is significantly more polar and, therefore, much more soluble in water than the neutral free base.[13][14]

Causality: The transition from a neutral, hydrophobic molecule to a charged, hydrophilic salt drastically disrupts the crystal lattice and favors interaction with polar water molecules, leading to a substantial increase in solubility. A general rule of thumb is to adjust the pH to at least two units below the compound's pKa to ensure complete ionization.[11]

start Compound Precipitates in Aqueous Buffer check_ph Is pH adjustment a viable option for the experiment? start->check_ph adjust_ph Systematically lower the pH (e.g., with 0.1M HCl) check_ph->adjust_ph  Yes advanced Proceed to Advanced Strategies (Co-solvents, Cyclodextrins) check_ph->advanced No   dissolved Compound Dissolves adjust_ph->dissolved

Caption: Initial troubleshooting workflow for solubility issues.

Part 2: Advanced Solubilization Strategies

If pH modification is not suitable for your experimental system (e.g., in cell-based assays with strict pH requirements), several advanced strategies can be employed.

Q3: When should I consider using a co-solvent, and which one should I choose?

A3: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[15][16] This is a very common and effective technique, especially for preparing concentrated stock solutions.

Causality: Co-solvents work by disrupting the hydrogen bonding network of water.[] This makes the solvent environment less polar and more "hospitable" to the hydrophobic compound, effectively reducing the energy penalty of carving out a cavity for the solute.

The choice of co-solvent depends on the compound and the downstream application. Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are common starting points.[3][15]

Co-solventTypical Starting Conc. (Stock)AdvantagesConsiderations & Potential Liabilities
DMSO 10-50 mMExcellent solubilizing power for many organic molecules.Can be toxic to cells, even at <0.5% v/v. May interfere with assays.
Ethanol 1-20 mMLess toxic than DMSO, widely used in formulations.[]May cause protein precipitation at higher concentrations.
PEG 400 1-20 mMLow toxicity, commonly used in preclinical formulations.[3][16]Can be viscous. Solubility enhancement may be less than with DMSO.
NMP 10-50 mMStrong solubilizer.Potential for toxicity; must be carefully evaluated for the specific assay.[3]

Q4: How do I properly prepare a stock solution with a co-solvent to avoid precipitation when diluting into my aqueous buffer?

A4: This is a critical step. Improper dilution is a common source of error. The key is to add the concentrated stock solution to the aqueous buffer, not the other way around, while ensuring rapid mixing. This avoids localized areas of high concentration where the compound can crash out (a phenomenon known as anti-solvent precipitation).

Protocol: Preparation of a Co-solvent Stock Solution
  • Preparation: Weigh out the required amount of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde into a clean vial.

  • Solubilization: Add the chosen co-solvent (e.g., DMSO) dropwise while vortexing or sonicating until the solid is completely dissolved. This creates your concentrated stock solution (e.g., 20 mM in 100% DMSO).

  • Dilution: To prepare your final working solution, add the stock solution drop-by-drop to your pre-warmed (if applicable) aqueous buffer while vigorously vortexing. For example, add 5 µL of a 20 mM stock to 995 µL of buffer to get a 100 µM final concentration with 0.5% DMSO.

  • Verification: Visually inspect the final solution for any signs of precipitation (Tyndall effect) immediately after preparation and before use.

Q5: What are cyclodextrins, and how can they help with my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate hydrophobic molecules, like our compound of interest, forming a water-soluble "inclusion complex".[][19]

Causality: The cyclodextrin acts as a "molecular container." The hydrophobic pyrrolopyridine core of the compound partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively shuttling the insoluble compound into solution.[17][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[17]

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Part 3: Quantitative Assessment & Best Practices

To ensure reproducibility and accuracy, it is crucial to quantify the solubility and understand the nature of the dissolved state.

Q6: How do I accurately measure the improvement in solubility?

A6: The "gold standard" for measuring thermodynamic solubility is the shake-flask method.[20] This method determines the equilibrium concentration of a compound in a saturated solution, providing a true measure of its thermodynamic solubility under specific conditions (e.g., pH, temperature).

Protocol: Shake-Flask Solubility Measurement
  • Preparation: Add an excess of the solid compound to a vial containing your chosen aqueous medium (e.g., pH 4.0 buffer). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vial and agitate it at a constant temperature for 24-48 hours. This allows the system to reach equilibrium.

  • Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Comparison: Repeat this process for different conditions (e.g., water at pH 7.4 vs. buffer at pH 4.0 vs. a solution containing 2% HP-β-CD) to quantitatively compare the effectiveness of each solubilization strategy.

Q7: I managed to dissolve my compound, but it precipitates after a few hours. What is happening?

A7: You are likely observing the difference between kinetic solubility and thermodynamic solubility .

  • Kinetic Solubility: This is the concentration of a compound when it first precipitates from a solution prepared by adding a concentrated organic stock to an aqueous buffer. It's a measure of how much you can dissolve quickly.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the concentration in a saturated solution after an extended period. It is always less than or equal to the kinetic solubility.

Often, methods like rapid dilution from a DMSO stock can create a supersaturated, thermodynamically unstable solution. Over time, this metastable state will collapse as the compound crystallizes, leading to precipitation. For experiments running longer than a few hours, it is critical to work at or below the thermodynamic solubility limit to ensure the compound remains in solution.

References
  • Janssens, S., & Van den Mooter, G. (2009). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... PMC. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Guerrieri, P., & Taylor, L. S. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Pawar, P., & Vavia, P. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Zhang, C., et al. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development - ACS Publications. [Link]

  • Tokunaga, Y., et al. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics - ACS Publications. [Link]

  • Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • Singh, A., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Soni, P., & Kumar, S. (2023, March 13). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Holm, R., et al. (2019, January 4). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics - ACS Publications. [Link]

  • Ainurofiq, A., et al. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]

  • S, S., et al. (2022, October 11). Cyclodextrins: An Overview of Fundamentals, Types, and Applications. IntechOpen. [Link]

  • Verdon, R., et al. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

  • Al-Hadiya, Z. H., et al. (2021). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. PMC. [Link]

  • Alam, M. M., et al. (2021). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles). [Link]

  • Wróbel, M. P., & Rychlik, B. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC. [Link]

  • Quora. (2019, July 29). Why are smaller aldehydes and ketones soluble in water?. [Link]

  • J&K Scientific. 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | 630395-95-8. [Link]

  • Chem-Portal. 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide — Chemical Substance Information. [Link]

  • Szkatuła, D., et al. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Akay, S., & Can, M. (2023, January 19). Solubility and Decomposition of Organic Compounds in Subcritical Water. MDPI. [Link]

  • ResearchGate. (2013, December 11). How to extract aldehydes by using solvents from fermented aqueous solution?. [Link]

  • NextSDS. 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. [Link]

  • Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. [Link]

  • Jaiswal, M., et al. (2025, June 16). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI. [Link]0-3049/30/12/5339)

Sources

Technical Support Center: Flash Chromatography for 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde . This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the complex chromatographic behavior of highly polar, amphoteric azaindole derivatives.

Here, we bypass generic advice and dive directly into the causality of molecular interactions, providing self-validating protocols and troubleshooting matrices to ensure high-purity isolation.

Diagnostic Purification Workflow

Before selecting a solvent system, it is critical to map the physical properties of your specific crude mixture. The workflow below dictates the optimal chromatographic path based on solubility and silanol interaction.

AzaindolePurification Start Crude 2-Chloro-1H-pyrrolo [3,2-c]pyridine-3-carbaldehyde Solubility Soluble in low-polarity solvents (DCM/Hexane)? Start->Solubility DryLoad Perform Dry Loading (Celite/Deactivated Silica) Solubility->DryLoad No (Typical for Azaindoles) LiquidLoad Direct Liquid Injection Solubility->LiquidLoad Yes PhaseSelect Select Chromatography Mode DryLoad->PhaseSelect LiquidLoad->PhaseSelect NP Normal-Phase (Silica) Hexane/EtOAc or DCM/Acetone PhaseSelect->NP ΔRf ≥ 0.15 on TLC RP Reversed-Phase (C18) Water/MeCN PhaseSelect->RP Highly polar impurities Tailing Peak Tailing Observed? NP->Tailing AcidMod Add 0.1% Formic Acid to protonate basic N RP->AcidMod Improve Peak Shape Modifier Add 1-2% TEA or use Amine-functionalized Silica Tailing->Modifier Yes (Silanol Interaction) Success Pure Target Compound Isolated Tailing->Success No Modifier->Success AcidMod->Success

Fig 1: Diagnostic decision tree for the purification of azaindole derivatives.

Frequently Asked Questions: Chemistry & Causality

Q1: Why does 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde streak severely on standard bare silica gel? Causality: This compound is an amphoteric azaindole. While the pyrrole NH is slightly acidic and acts as a strong hydrogen-bond donor, the pyridine nitrogen (in the 3,2-c core) is basic. Bare silica gel contains acidic silanol groups (pKa ~ 4.5–5.5). The basic nitrogen undergoes a secondary ion-exchange interaction with these silanols, overriding the primary adsorption/desorption mechanism [1]. This manifests as severe peak tailing, broad elution bands, and poor recovery. Resolution: You must mask the active silanols. This is achieved by adding a basic modifier (e.g., 1–2% Triethylamine) to your mobile phase, or by utilizing amine-functionalized (NH2) silica columns [2].

Q2: My crude mixture forms a suspension and will not dissolve in the starting mobile phase. How should I load the column? Causality: Azaindoles containing both an NH donor and a C=O (aldehyde) acceptor frequently form robust intermolecular hydrogen-bonded crystal lattices, drastically reducing their solubility in non-polar solvents like hexanes or dichloromethane. Attempting a liquid load with a strong solvent (like pure DMF or DMSO) on a normal-phase column will cause the solvent to act as a strong displacer, dragging the compound down the column prematurely and destroying resolution. Resolution: Utilize Dry Loading . Dissolve the crude in a volatile, polar solvent (e.g., THF), mix it with an inert sorbent (like Celite 545), and evaporate it to a free-flowing powder. This ensures the compound elutes based strictly on the mobile phase gradient rather than the injection solvent [1].

Q3: Can the C3-carbaldehyde group react during normal-phase purification? Causality: Yes. Aldehydes are electrophilic. The mildly acidic nature of standard silica gel can catalyze the nucleophilic attack of primary alcohols on the aldehyde, forming hemiacetals or full acetals on the column. This is a common artifact when using Methanol/DCM gradients. Resolution: If a highly polar modifier is required, substitute methanol with a non-nucleophilic solvent such as acetone or acetonitrile. Acetone shares similar selectivity and strength with ethyl acetate but often provides superior desorption kinetics for polar compounds[1].

Troubleshooting Matrix

Table 1: TLC & Column Troubleshooting Data
Observed IssueProbable CauseCorrective Action
Severe Tailing (ΔRf < 0.10) Basic nitrogen interacting with acidic silanols.Add 1% TEA to the mobile phase or switch to an amine-capped silica column.
Double Peaks for Target Mass On-column acetal formation due to MeOH in the eluent.Replace MeOH with Acetone; avoid primary alcohols in the mobile phase.
Premature Elution (Band Broadening) Sample loaded in a solvent that is too polar (e.g., liquid injection in DMF).Switch to dry loading using Celite or deactivated silica.
Compound Irreversibly Retained Compound polarity is too high for Normal-Phase desorption.Switch to Reversed-Phase (C18) chromatography using Water/MeCN + 0.1% Formic Acid [3].

Step-by-Step Experimental Methodologies

Protocol A: Normal-Phase Purification with Basic Modifier & Dry Loading

Use this protocol for routine purifications where the compound exhibits tailing on standard TLC plates.

  • TLC Method Development: Run a TLC plate in Hexane/EtOAc (1:1). If the spot tails, prepare a new eluent of Hexane/EtOAc (1:1) containing 1% Triethylamine (TEA). Verify that the Rf value shifts to approximately 0.25–0.40 with a sharp, round spot.

  • Dry Load Preparation (Self-Validating Step):

    • Dissolve 1.0 g of crude mixture in 10 mL of Tetrahydrofuran (THF).

    • Add 3.0 g of Celite 545 (or deactivated silica) to the flask.

    • Evaporate under reduced pressure at 40°C.

    • Validation: The mixture must be a completely free-flowing powder. Any clumping indicates residual THF, which will ruin the separation.

  • Column Equilibration: Mount a standard silica flash column. Flush the column with 3 Column Volumes (CV) of Hexane + 1% TEA.

    • Validation: Monitor the UV baseline at 254 nm. A stable baseline confirms the TEA has fully saturated and masked the active silanol sites.

  • Gradient Elution:

    • Load the dry powder into a solid-load cartridge.

    • Run a gradient from 10% EtOAc/Hexane to 80% EtOAc/Hexane over 12 CVs. Maintain 1% TEA in both the weak and strong solvent lines.

  • Fraction Collection: Monitor dual wavelengths at 254 nm (aromatic core) and 280 nm (extended conjugation of the azaindole). Pool fractions and evaporate under high vacuum to remove residual TEA.

Protocol B: Reversed-Phase (C18) Purification

Use this protocol if the crude mixture contains highly polar impurities, salts, or requires >10% Methanol to elute on Normal-Phase [4].

  • Column Preparation: Equilibrate a C18 flash column with 5 CVs of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: Formic acid protonates the basic pyridine nitrogen, increasing its solubility in water and preventing secondary interactions with any unendcapped silanols on the C18 matrix [3].

  • Sample Loading: Dissolve the crude mixture in DMSO (up to 0.5 g/mL). Filter through a 0.45 µm PTFE syringe filter. Inject directly via the liquid injection valve.

  • Gradient Elution: Run a gradient from 5% Acetonitrile to 60% Acetonitrile (both containing 0.1% FA) over 15 CVs.

  • Recovery: Do not evaporate water under high heat, as the aldehyde may degrade. Lyophilize (freeze-dry) the pooled fractions to isolate the pure 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a fluffy powder.

Quantitative Data Summaries

Table 2: Mobile Phase Selection Matrix
Chromatography ModeWeak SolventStrong SolventModifiers RequiredIdeal Application
Normal-Phase (Silica) HexanesEthyl Acetate1–2% TriethylamineRoutine purification of non-polar to moderately polar crude mixtures.
Normal-Phase (Silica) DichloromethaneAcetoneNoneWhen avoiding acetal formation is critical; improves desorption kinetics.
Reversed-Phase (C18) WaterAcetonitrile0.1% Formic AcidHighly polar crudes, poor NP solubility, or removal of inorganic salts.

References

  • Biotage. "Six key factors that impact flash chromatography." Biotage Technical Blog. Available at: [Link]

  • Teledyne LABS. "Flash Chromatography Systems: Principles and Applications." Teledyne ISCO. Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines." PMC. Available at:[Link]

Removing halogenated impurities from 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde batches

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with halogenated impurities in batches of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. We will explore the origin of these impurities, troubleshooting strategies, and detailed protocols for their effective removal.

Introduction: The Challenge of Halogenated Impurities

2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a vital heterocyclic building block in medicinal chemistry, often serving as a precursor for complex molecular targets like kinase inhibitors.[1][2] Its synthesis commonly employs the Vilsmeier-Haack reaction, which formylates the electron-rich pyrrolopyridine ring system using a Vilsmeier reagent generated from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4][5][6]

A significant challenge in this synthesis is controlling the stoichiometry and reactivity of the chlorinating agent. A common side reaction is over-chlorination, leading to the formation of di-chlorinated and other poly-halogenated species.[3] These impurities are often structurally similar to the desired product, making their removal non-trivial. This guide offers a structured approach to diagnosing and resolving these purity issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common halogenated impurity I should expect?

The most likely halogenated impurity is a di-chlorinated analog of your target compound. During the Vilsmeier-Haack reaction with POCl₃, a second chlorine atom can be added to the aromatic system.[3] Another possibility, though less common, is the presence of unreacted chlorinated starting materials or byproducts from dehalogenation.[7]

Q2: Why is it critical to remove these impurities?

Halogenated impurities can significantly impact downstream applications by:

  • Altering Reactivity: They can lead to undesired side products in subsequent synthetic steps.

  • Complicating Regulatory Approval: For drug development, strict purity thresholds must be met, and all related substances must be characterized.

Q3: What is the first step to assess the purity of my crude batch?

Before attempting any purification, you must quantify the impurity profile. The recommended analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity and quantifying relative amounts of product and impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weight of impurities. A di-chloro impurity will typically appear at [M+34] or [M+36] relative to your product's molecular ion, corresponding to the ³⁵Cl/³⁷Cl isotope pattern.

  • ¹H NMR Spectroscopy: Can reveal the presence of impurities if their signals do not overlap significantly with the product's signals.

Q4: Which purification method—recrystallization or chromatography—is better?

The choice depends on the level and nature of the impurity:

  • Recrystallization is ideal for removing small amounts (<5-10%) of impurities, especially if you can find a solvent system with differential solubility. It is fast, economical, and scalable.[8]

  • Flash Column Chromatography is the method of choice for high impurity loads (>10%) or when impurities have very similar solubility profiles to the product, making recrystallization ineffective.[9][10] It offers higher resolving power but is more time-consuming and uses more solvent.

Part 2: Troubleshooting and Purification Strategy

This section provides a logical workflow for addressing specific purification challenges. The first step is always to analyze your crude material by HPLC/LC-MS to determine the primary impurity.

Workflow: Choosing Your Purification Method

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on initial analytical results.

purification_workflow Purification Strategy Decision Tree cluster_0 Purification Strategy Decision Tree A Analyze Crude Batch (HPLC / LC-MS) B Assess Di-chloro Impurity Level A->B C < 5% Impurity B->C Low D > 5% Impurity B->D High E PROTOCOL 1: Recrystallization C->E F PROTOCOL 2: Flash Column Chromatography D->F G Analyze Final Purity (HPLC > 98%?) E->G F->G H Purification Successful G->H Yes I Impurity Remains G->I No I->F Re-evaluate Conditions

Caption: A decision tree for selecting the optimal purification protocol.

Common Problems & Solutions
Problem EncounteredProbable Cause(s)Recommended Solution(s)
High Di-chloro Impurity (>5%) Over-chlorination during synthesis.[3] The di-chloro species is less polar than the mono-chloro product.Flash Column Chromatography: This is the most effective method. The less polar di-chloro impurity will elute before the more polar desired product on a normal-phase column (e.g., silica gel).[10] See Protocol 2.
Poor Recovery After Recrystallization 1. Excessive solvent was used.[11] 2. The chosen solvent is not optimal for this polar, heterocyclic compound.[11][12]1. Boil off a portion of the solvent to re-saturate the solution and allow it to cool again.[11] 2. Conduct a solvent screen. Test solvents like Ethanol, Isopropanol, Ethyl Acetate, and Acetonitrile.[12]
Product "Oils Out" During Recrystallization The compound's melting point is lower than the solvent's boiling point, or impurities are depressing the melting point.[12]Switch to a lower-boiling point solvent. Alternatively, use a two-solvent system . Dissolve the crude material in a minimum of hot "good" solvent (e.g., Acetone) and add a "poor" solvent (e.g., Hexanes) dropwise until turbidity persists.[11][12] See Protocol 1.
Impurity Co-elutes with Product The mobile phase polarity is not optimized for separation.Adjust the mobile phase. Decrease the polarity of the eluent (e.g., lower the percentage of Ethyl Acetate in Hexanes) to increase retention and improve separation. Consider switching to a different solvent system, such as Dichloromethane/Methanol, which offers different selectivity.[13]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Two-Solvent Recrystallization

This method is ideal for removing small quantities of the less-polar di-chloro impurity. The principle relies on the desired polar product being less soluble in the final mixed-solvent system at low temperatures than the impurity.

Materials:

  • Crude 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

  • "Good" solvent (e.g., Acetone, Ethyl Acetate)

  • "Poor" / "Anti-solvent" (e.g., Hexanes, Heptane)

  • Erlenmeyer flask, heating plate, magnetic stirrer, and filtration apparatus

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot "good" solvent required to fully dissolve the compound.[11]

  • Addition of Anti-Solvent: While the solution is hot and stirring, add the "poor" solvent dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[11]

  • Clarification: Add 1-2 more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent (or a mixture rich in the poor solvent) to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity via HPLC or NMR.

Protocol 2: Purification by Flash Column Chromatography

This is the most robust method for separating compounds with different polarities, such as the mono-chloro product and a di-chloro impurity.

chromatography_principle Principle of Normal-Phase Chromatography cluster_1 Principle of Normal-Phase Chromatography A Crude Mixture Loaded on Silica Column B Mobile Phase (e.g., Hexane/EtOAc) is applied A->B C Less Polar Impurity (Di-chloro) Travels Faster B->C D More Polar Product (Mono-chloro) Adsorbs Strongly to Silica, Travels Slower B->D F Impurity Elutes First C->F G Product Elutes Later D->G E Fractions Collected F->E G->E

Caption: Conceptual workflow of separation by flash chromatography.

Materials & Setup:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). A good starting point is often 30-50% Ethyl Acetate in Hexanes.[13]

  • Sample Loading: Dry loading is recommended for polar compounds.[14]

Procedure:

  • TLC Analysis: First, determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The ideal system should give the product an Rf value of ~0.3 and show good separation from the impurity spot.

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., Hexanes).

  • Sample Preparation (Dry Loading): Dissolve your crude compound in a minimal amount of a volatile solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply gentle pressure (flash chromatography). Begin collecting fractions immediately.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the impurity and which contain the pure product.

  • Combine & Concentrate: Combine the pure fractions containing your desired product and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the final product by HPLC and characterize it by NMR.

Recommended Solvent Systems for Flash Chromatography[13][15]
Compound PolarityStarting Solvent SystemGradient Suggestion
Non-polar 5-10% Ethyl Acetate / HexanesIncrease Ethyl Acetate %
Intermediate 20-50% Ethyl Acetate / HexanesIncrease Ethyl Acetate %
Polar 100% Ethyl Acetate or 5% Methanol / DichloromethaneIncrease Methanol %

References

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • Vilsmeier–Haack reaction. Wikipedia.
  • Technical Support Center: Purification of Chlorin
  • Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • General methods for flash chrom
  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry.
  • Technical Support Center: Purification of Polar Heterocyclic Compounds. Benchchem.
  • Vilsmeier-Haack Reaction. Tokyo Chemical Industry Co., Ltd.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Successful Flash Chrom
  • A Review on Flash Chromatography.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
  • General Procedures for Removing Impurities. Chemistry LibreTexts.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • Impurity Occurrence and Removal in Crystalline Products

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Desk. The functionalization of azaindoles—specifically the C3-formylation of 2-chloro-1H-pyrrolo[3,2-c]pyridine (2-chloro-5-azaindole)—is a notoriously difficult transformation in medicinal chemistry. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot stalled reactions, prevent byproduct formation, and optimize your yields.

Mechanistic Workflow & Failure Points

To successfully optimize this reaction, we must first understand the kinetic and thermodynamic pathways of the Vilsmeier-Haack formylation on an electron-deficient, basic heterocycle.

G SM 2-Chloro-1H-pyrrolo[3,2-c]pyridine (Starting Material) VR Vilsmeier Reagent (POCl3 + DMF) SM->VR Addition at 0°C Complex N5-Deactivated Complex (Kinetic Trap) VR->Complex N5 Protonation/ Complexation Iminium C3-Iminium Intermediate (Desired Pathway) VR->Iminium Direct C3 Attack (Slow) Complex->Iminium Excess Reagent + Heat (80-90°C) Quench Aqueous Quench (NaOAc, pH 6-7, <10°C) Iminium->Quench Hydrolysis Product 2-Chloro-1H-pyrrolo[3,2-c]pyridine- 3-carbaldehyde Quench->Product Optimal Conditions Degradation C2-OH Hydrolysis Product (If pH > 9 or T > 20°C) Quench->Degradation Harsh Base/Heat

Fig 1. Mechanistic workflow for the Vilsmeier-Haack formylation of 2-chloro-5-azaindole.

Troubleshooting Q&A

Q1: Why is the conversion of 2-chloro-1H-pyrrolo[3,2-c]pyridine to its 3-carbaldehyde derivative consistently stalling at 15–30% yield using standard POCl₃/DMF conditions? A1: The failure is caused by the basicity of the N5 pyridine nitrogen. Classical Vilsmeier-Haack formylation reactions often result in modest yields when applied to azaindole cores because the highly electrophilic Vilsmeier reagent (chloroiminium ion) or free POCl₃ rapidly complexes with the pyridine nitrogen [1]. This in situ protonation/complexation creates a kinetic trap, severely withdrawing electron density from the pyrrole ring and deactivating the C3 position toward electrophilic aromatic substitution. Solution: You must overwhelm the kinetic trap. Use a large excess of the Vilsmeier reagent (3.0 to 5.0 equivalents) and elevate the reaction temperature to 80–90 °C to provide the thermodynamic energy required to drive the C3-attack. Alternatively, pre-protecting the N1 position with a bulky electron-withdrawing group (like Tosyl) can alter the electronic distribution and improve formylation kinetics.

Q2: During the aqueous quench, my product degrades, and TLC shows a new, highly polar baseline spot. What is happening? A2: You are likely observing the nucleophilic aromatic substitution (SNAr) or hydrolysis of the C2-chloro group. The 2-chloro substitution on an already electron-deficient azaindole core is highly susceptible to nucleophilic attack, especially when the ring is further activated by the newly formed C3-iminium species [2]. If your aqueous quench is too basic (e.g., using NaOH) or allowed to exotherm above 20 °C, the hydroxide ions will rapidly displace the chloride, yielding the 2-oxo-indoline tautomer. Solution: Quench strictly over crushed ice and buffer the system using saturated aqueous sodium acetate (NaOAc) to maintain a pH of 6.0–7.0.

Q3: Can I use alternative formylating agents to avoid the harsh conditions of POCl₃? A3: While alternative formylating agents exist, POCl₃ is uniquely suited here because it acts not just as a formylating agent but as a potent dehydrating and activating agent that drives the formation of the highly reactive chloroiminium salt [3]. Weaker formylating conditions (like DMF/oxalyl chloride) often fail to overcome the electronic deactivation of the 2-chloro-5-azaindole core.

Quantitative Data: Optimization of Formylation Conditions

The following table summarizes the causal relationship between reagent stoichiometry, temperature, and isolated yield for the formylation of 2-chloro-1H-pyrrolo[3,2-c]pyridine.

Equivalents (POCl₃ : DMF)Temperature (°C)Time (h)Additive / ModificationYield (%)Mechanistic Observation
1.2 : 1.50 → 2512None15%Major SM recovery; kinetic trap at N5 dominates.
3.0 : 5.08012None45%Moderate conversion; some thermal degradation observed.
5.0 : Solvent 90 24 None 68% Best unoptimized yield; requires careful buffered quench.
1.5 : 2.00 → 2512N1-Tosyl protection85%Clean conversion; requires subsequent deprotection step.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the optimized 5.0 equivalent excess methodology to force the thermodynamic C3-formylation while protecting the C2-chloro group during isolation.

Step 1: Preparation of the Vilsmeier Complex
  • Purge a dry, round-bottom flask with argon and add anhydrous DMF (10 mL, acting as both reagent and solvent). Cool to 0 °C using an ice bath.

  • Add POCl₃ (5.0 eq relative to substrate) dropwise over 15–20 minutes.

    • Causality: Slow addition controls the exothermic formation of the chloroiminium ion, preventing the thermal degradation of DMF into dimethylamine, which causes unwanted side reactions [3].

    • Validation Checkpoint 1: The solution must transition to a pale yellow, viscous liquid. If it turns dark brown before substrate addition, the DMF was likely wet, the reagent has hydrolyzed, and the batch must be discarded.

Step 2: Substrate Addition and Kinetic Bypass
  • Dissolve 2-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a minimum volume of anhydrous DMF.

  • Add the substrate dropwise to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath and heat the reaction mixture to 90 °C for 24 hours.

    • Causality: Heating provides the thermodynamic energy required to overcome the N5-complexation kinetic trap, driving the equilibrium toward the C3-electrophilic aromatic substitution [1].

    • Validation Checkpoint 2: Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.4) will vanish, replaced by a baseline spot (the highly polar C3-iminium intermediate). Note: The aldehyde product will not be visible on TLC until the aqueous quench.

Step 3: Controlled Aqueous Quench
  • Cool the reaction mixture to 0 °C.

  • Slowly pour the mixture over a vigorously stirred beaker of crushed ice containing saturated aqueous sodium acetate (NaOAc).

    • Causality: NaOAc buffers the quench strictly to pH 6.0–7.0. Using stronger bases (NaOH) or allowing prolonged exposure to unbuffered acidic water will trigger an SNAr reaction, hydrolyzing the C2-chloro group [2].

    • Validation Checkpoint 3: A pale yellow to off-white precipitate (the product) should form as the pH stabilizes at ~6.5. If the solution turns deep red or brown, the C2-chloro group has likely hydrolyzed due to poor temperature or pH control.

Step 4: Isolation
  • Stir the suspension for 30 minutes at 0 °C to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Filter the precipitate, wash thoroughly with cold distilled water to remove residual salts, and dry under high vacuum to afford 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

References

  • Ivonin, S. P., Voloshchuk, V. V., Stepanova, D., Ryabukhin, S. V., & Volochnyuk, D. M. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. URL:[Link]

  • Knochel, P. (2014). New Strategies for the Functionalization of N-Heterocycles using Li-, Mg- and Zn-Organometallics. LMU Munich Dissertation. URL:[Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 1-64. URL:[Link]

Sources

Validation & Comparative

2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde vs 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde vs. 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Executive Summary

Azaindoles (pyrrolopyridines) are privileged bioisosteres of indoles, widely utilized in medicinal chemistry to improve aqueous solubility, tune pharmacokinetics, and establish novel hydrogen-bonding interactions with kinase hinge regions[1]. This guide evaluates the synthetic utility and reactivity of two highly functionalized building blocks:

  • Compound A : 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (a 5-azaindole derivative).

  • Compound B : 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (a 7-azaindole derivative).

While both share a pyrrolopyridine core and a C3-carbaldehyde, the position of the pyridine nitrogen (N5 vs. N7) and the presence of the C2-chlorine in Compound A fundamentally alter their electronic distribution, synthetic divergence, and coordination chemistry.

Structural and Electronic Profiling

The reactivity of these scaffolds is strictly dictated by their electronic topologies.

  • 7-Azaindole (Compound B) : The N7 atom is adjacent to the N1-H, creating a unique hydrogen-bond donor/acceptor motif. This allows it to mimic the adenine ring, making it a highly sought-after scaffold for ATP-competitive kinase inhibitors (e.g., Vemurafenib)[1].

  • 5-Azaindole (Compound A) : The N5 atom is distal to the pyrrole nitrogen. The addition of the strongly electron-withdrawing C2-chloro group significantly lowers the electron density of the pyrrole ring. This increases the acidity of the N1-H and hyper-polarizes the C3-aldehyde, making it exceptionally electrophilic[2].

Table 1: Comparative Physicochemical and Reactivity Profile

Property / Feature2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Core Structure 5-Azaindole7-Azaindole
Pyridine N Position Distal (N5)Proximal (N7)
C2 Substituent Chlorine (Highly reactive)Hydrogen (Relatively inert)
Bidentate Coordination NoYes (N1-H and N7)
Primary Synthetic Use Divergent C2/C3 functionalizationHinge-binding motif, C3 derivatization
C3 Aldehyde Reactivity High (Enhanced by C2-Cl withdrawing effect)Moderate to High

Mechanistic Reactivity Deep Dive

C3-Carbaldehyde Derivatization (Reductive Amination & Condensation) Both compounds readily undergo standard aldehyde transformations. However, the kinetics differ. The C2-chlorine in Compound A exerts a strong inductive electron-withdrawing effect (-I), which further polarizes the carbonyl group at C3, making it highly susceptible to nucleophilic attack by primary amines or hydroxylamine. Compound B is frequently converted to its oxime derivative, a common intermediate in the synthesis of antiproliferative agents and human neutrophil elastase inhibitors[3][4].

C2 Functionalization: The SNAr and Cross-Coupling Advantage The most significant divergence in reactivity lies at the C2 position. Compound A features a C2-Cl bond. In the context of an electron-deficient azaindole (further depleted by the C3-formyl group), this C-Cl bond is exceptionally primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr). This allows for rapid library generation of 2,3-disubstituted 5-azaindoles. Conversely, Compound B requires harsh C-H activation protocols or pre-functionalization (e.g., lithiation followed by electrophilic quenching) to achieve C2 substitution, which is often incompatible with the unprotected C3-aldehyde.

N-Alkylation and Protection Alkylation at N1 in Compound B can be complicated by the adjacent N7, which can coordinate bases or transition metal catalysts. Compound A, lacking this proximal nitrogen, undergoes straightforward N-alkylation or protection (e.g., with Boc₂O or TsCl) under standard basic conditions (NaH or Cs₂CO₃).

Experimental Workflows and Self-Validating Protocols

To demonstrate the divergent utility of these scaffolds, we provide two standardized, self-validating protocols commonly utilized in drug discovery.

Protocol 1: C2 Suzuki-Miyaura Coupling of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
  • Objective: Functionalize the C2 position via cross-coupling while leaving the C3-aldehyde intact for subsequent divergent reactions.

  • Causality & Design: The C3-aldehyde is surprisingly tolerant to mild Suzuki conditions if the correct catalyst/base pair is chosen. Pd(dppf)Cl₂ provides the necessary steric bulk to prevent off-target coordination to the azaindole nitrogens, while Na₂CO₃ in aqueous dioxane ensures rapid transmetalation without degrading the aldehyde.

  • Methodology:

    • Preparation: In an oven-dried Schlenk flask, combine Compound A (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Solvent/Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 ratio).

    • Reaction: Heat the biphasic mixture to 90°C under an argon atmosphere for 4-6 hours. Monitor by LC-MS. The electron-deficient nature of the C2-Cl ensures rapid oxidative addition.

    • Validation: A successful reaction is indicated by the consumption of the starting material and the appearance of the C2-aryl product mass. The persistence of the aldehyde proton (~9.9-10.2 ppm) in the crude ¹H-NMR validates the chemoselectivity of the reaction.

Protocol 2: C3 Oxime Formation of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • Objective: Convert the C3-aldehyde to an oxime, a recognized pharmacophore for human neutrophil elastase inhibitors[3].

  • Causality & Design: The reaction utilizes hydroxylamine hydrochloride. The addition of a mild base (NaHCO₃) neutralizes the HCl, liberating the nucleophilic free hydroxylamine. The reaction is driven to completion by heating, and the product typically precipitates from the aqueous mixture, providing a self-purifying system.

  • Methodology:

    • Preparation: Suspend Compound B (1.0 eq) and hydroxylamine hydrochloride (3.0 eq) in a water/ethanol mixture (1:1, 0.2 M concentration).

    • Activation: Stir at 60°C for 30 minutes to ensure partial dissolution and initial iminium formation.

    • Neutralization: Add NaHCO₃ (3.0 eq) portion-wise (caution: CO₂ gas evolution). Heat to reflux (100°C) for 4 hours.

    • Validation: Cool the reaction to room temperature. The target oxime will precipitate as a solid. Filtration and washing with cold water yield the pure product. The shift of the aldehyde proton (from ~10.0 ppm to an oxime N-OH broad singlet at ~11.0-12.0 ppm) in ¹H-NMR confirms structural conversion[3].

Logical Relationship Diagram

Reactivity_Comparison CompA 2-chloro-1H-pyrrolo[3,2-c] pyridine-3-carbaldehyde (5-Azaindole) C2_Func C2 Cross-Coupling (Suzuki / SNAr) CompA->C2_Func Reactive C2-Cl bond C3_Deriv C3 Derivatization (Oximes / Amines) CompA->C3_Deriv Highly electrophilic CHO CompB 1H-pyrrolo[2,3-b] pyridine-3-carbaldehyde (7-Azaindole) CompB->C3_Deriv Standard electrophilic CHO Kinase Hinge Region Binding (Bidentate N1/N7) CompB->Kinase H-bond donor/acceptor

Synthetic divergence and reactivity mapping of 5-azaindole vs. 7-azaindole carbaldehyde scaffolds.

References

  • Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase, NIH. 3

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues, Scribd. 4

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase, NIH. 2

  • Fused Pyridine Derivatives: Synthesis and Biological Activities, IntechOpen. 1

Sources

Comparative Reactivity Guide: 2-Chloro vs. 2-Bromo Azaindole Carbaldehydes in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the functionalization of heterocyclic scaffolds is a daily challenge. Azaindole carbaldehydes—particularly 7-azaindole-3-carbaldehyde derivatives—are privileged pharmacophores frequently utilized in the development of kinase inhibitors (such as those targeting PIM1, Fyn, and GSK-3β) and marine natural product analogs[1][2].

When designing a synthetic route, the choice between a 2-chloro and a 2-bromo azaindole carbaldehyde is not merely a matter of availability; it fundamentally dictates the reactivity profile, the choice of catalytic systems, and the potential for orthogonal functionalization. This guide provides an objective, data-backed comparison of these two building blocks to help you engineer robust, self-validating synthetic workflows.

Mechanistic Reactivity Profile

The reactivity of 2-halo-azaindole-3-carbaldehydes is governed by a "push-pull" electronic system. The electron-rich azaindole core is counterbalanced by the strongly electron-withdrawing (-M effect) 3-carbaldehyde group, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring.

Oxidative Addition in Transition-Metal Catalysis

In palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the metal into the carbon-halogen bond.

  • 2-Bromo Derivatives: The C-Br bond has a relatively low bond dissociation energy (~67 kcal/mol). Consequently, 2-bromo-azaindoles undergo rapid oxidative addition even at mild temperatures (60–80 °C) using standard, inexpensive ligand systems like PPh3 or dppf[3].

  • 2-Chloro Derivatives: The C-Cl bond is significantly stronger (~81 kcal/mol). Oxidative addition is sluggish and requires elevated temperatures (>90 °C) alongside electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., BrettPhos, XPhos) to force the catalytic cycle forward[4].

Nucleophilic Aromatic Substitution (SNAr)

Interestingly, the paradigm shifts when employing direct SNAr. The strong electron-withdrawing nature of the 3-carbaldehyde group highly activates the C2 position for nucleophilic attack. In this context, the 2-chloro derivative often outperforms or matches the 2-bromo derivative. The higher electronegativity of chlorine better stabilizes the anionic Meisenheimer intermediate during the rate-determining nucleophilic attack, making 2-chloro-azaindole-3-carbaldehydes excellent candidates for metal-free amination under harsh conditions.

The "N-Free" Catalyst Poisoning Challenge

A critical hurdle in azaindole chemistry is the presence of the unprotected pyrrole nitrogen (N-free). This nitrogen can coordinate to the palladium center, forming stable, inactive off-cycle species. While 2-bromo substrates can sometimes power through this via their rapid oxidative addition, 2-chloro substrates will completely stall unless specialized precatalysts (like BPPC) are deployed to enforce reductive elimination[4].

Visualizing the Synthetic Logic

To streamline your route scouting, the following decision tree and mechanistic energy diagrams illustrate the divergent pathways required for these two halogens.

Workflow Start 2-Halo-azaindole-3-carbaldehyde BranchBr 2-Bromo Derivative Start->BranchBr BranchCl 2-Chloro Derivative Start->BranchCl SuzukiBr Suzuki Coupling Standard Pd(PPh3)4 BranchBr->SuzukiBr Low Energy Barrier BuchwaldBr Buchwald-Hartwig Xantphos / Pd(OAc)2 BranchBr->BuchwaldBr Facile C-N Bond SuzukiCl Suzuki Coupling Requires Buchwald Ligands BranchCl->SuzukiCl High Activation Energy BuchwaldCl Buchwald-Hartwig BrettPhos / BPPC / LiHMDS BranchCl->BuchwaldCl Overcomes N-Free Binding SNArCl SNAr Displacement Activated by 3-CHO BranchCl->SNArCl Meisenheimer Stabilization

Caption: Workflow decision tree for functionalizing 2-halo-azaindole-3-carbaldehydes.

Mechanism Pd0 Pd(0)L_n Catalyst CBr 2-Bromo Substrate (~67 kcal/mol) Pd0->CBr CCl 2-Chloro Substrate (~81 kcal/mol) Pd0->CCl OxAddBr Rapid Oxidative Addition (Mild Conditions) CBr->OxAddBr OxAddCl Slow Oxidative Addition (Requires Bulky Ligands) CCl->OxAddCl Intermediate Pd(II) Intermediate OxAddBr->Intermediate OxAddCl->Intermediate

Caption: Comparative oxidative addition energetics for 2-bromo vs 2-chloro azaindoles.

Comparative Quantitative Data

The table below summarizes the practical differences in reactivity, allowing you to select the appropriate starting material based on your downstream functionalization needs.

Property / Reactivity2-Chloro-azaindole-3-carbaldehyde2-Bromo-azaindole-3-carbaldehyde
C-X Bond Dissociation Energy ~81 kcal/mol~67 kcal/mol
Oxidative Addition (Pd) High barrier; requires bulky, electron-rich ligands (e.g., BrettPhos)Low barrier; proceeds with standard ligands (e.g., PPh3, dppf)
Suzuki-Miyaura Coupling Requires elevated temps (>90 °C) and highly active precatalystsMild conditions (60–80 °C)[3]
Buchwald-Hartwig Amination Difficult (N-free core requires BrettPhos/BPPC + LiHMDS)[4]Standard (Xantphos/Pd(OAc)₂ + Cs₂CO₃)[3]
SNAr Susceptibility High (Chlorine's electronegativity stabilizes the Meisenheimer complex)Moderate (Bromine is a better leaving group but less electronegative)
Orthogonal Functionalization Excellent (Can selectively react Br/I at other positions while keeping C2-Cl intact)Poor (C2-Br will generally react first or concurrently in cross-couplings)

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems, complete with mechanistic rationales for critical steps.

Protocol A: Suzuki-Miyaura Cross-Coupling of 2-Bromo-azaindole-3-carbaldehyde

This protocol leverages the weak C-Br bond, allowing for the use of a standard, cost-effective palladium catalyst[3].

Reagents: 2-Bromo-azaindole-3-carbaldehyde (1.0 eq), Phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1). Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the 2-bromo substrate and phenylboronic acid in the 1,4-Dioxane/H₂O mixture.

  • Critical Degassing: Sparge the solution with argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), which will immediately halt the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of argon.

  • Reaction: Heat the mixture to 90 °C and stir for 4–12 hours.

  • Validation & Monitoring: Monitor the reaction via LC-MS. The disappearance of the distinct isotopic bromine pattern (1:1 ratio of M / M+2) confirms the consumption of the starting material.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of N-Free 2-Chloro-azaindole-3-carbaldehyde

This protocol overcomes both the strong C-Cl bond and the catalyst-poisoning effect of the unprotected azaindole nitrogen[4].

Reagents: 2-Chloro-azaindole-3-carbaldehyde (1.0 eq), Amine (1.0 eq), BrettPhos (5 mol%), BPPC (BrettPhos Precatalyst) (5 mol%), LiHMDS (2.4 eq, 1M in THF). Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under argon, combine the 2-chloro substrate, amine, BrettPhos, and BPPC.

  • Ligand Rationale: Causality: N-free azaindoles are notorious for coordinating to palladium. The extreme steric bulk of the BrettPhos ligand prevents this off-target coordination and accelerates the rate-determining reductive elimination step, which is otherwise stalled by the chloride.

  • Base Addition: Add LiHMDS dropwise at room temperature. Causality: While the 3-carbaldehyde group is highly electrophilic, LiHMDS is selected because its extreme steric hindrance renders it non-nucleophilic. This prevents unwanted 1,2-addition to the formyl group while effectively deprotonating both the amine and the azaindole NH.

  • Reaction: Seal the tube and heat to 65 °C for 16 hours.

  • Validation & Quench: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl. Causality: This mildly acidic quench neutralizes the strong LiHMDS base without risking the hydrolysis or degradation of the sensitive 3-carbaldehyde moiety.

  • Workup: Extract with ethyl acetate, dry over MgSO₄, concentrate in vacuo, and purify via silica gel chromatography.

References

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole Organic Letters (ACS Publications)[Link]

  • Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7‑Azaindole-Based Inhibitors PMC (National Institutes of Health)[Link]

  • Rational Evolution of a Novel Type of Potent and Selective Proviral Integration Site in Moloney Murine Leukemia Virus Kinase 1 (PIM1) Inhibitor from a Screening-Hit Compound Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Spectroscopic Comparison of 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Logic

Azaindole carbaldehydes are critical scaffolds in drug discovery, serving as bioisosteres for indoles with altered hydrogen-bonding capabilities and physicochemical properties. The compound 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (a 5-azaindole derivative) and its positional isomers—namely the [2,3-b] (7-azaindole) and [2,3-c] (6-azaindole) derivatives—present unique spectroscopic signatures.

The position of the pyridine nitrogen profoundly influences the electron density of the bicyclic system, dictating the chemical shifts in Nuclear Magnetic Resonance (NMR) and the vibrational frequencies in Fourier-Transform Infrared (FT-IR) spectroscopy [1]. This guide objectively compares the spectroscopic performance of these three isomers, providing self-validating experimental protocols to ensure rigorous analytical characterization.

Mechanistic Causality in Spectroscopic Differentiation

The primary challenge in differentiating these isomers lies in the pyrrolo-pyridine core. The nitrogen's position creates predictable shifts based on the inductive and resonance effects applied to adjacent protons:

  • [3,2-c] Isomer (5-Azaindole): The nitrogen is at position 5. Proton H-4 is isolated between the pyrrole ring and the pyridine nitrogen, experiencing strong deshielding.

  • [2,3-c] Isomer (6-Azaindole): The nitrogen is at position 6. Proton H-7 is isolated, leading to a distinct downfield singlet.

  • [2,3-b] Isomer (7-Azaindole): The nitrogen is at position 7. The pyridine protons (H-4, H-5, H-6) form a coupled spin system, lacking an isolated highly deshielded proton.

The aldehyde group (-CHO) at position 3 also exhibits rotameric behavior (cis/trans relative to the pyrrole NH), which can be observed in FT-IR as a complex C=O stretching band [1].

Workflow for Spectroscopic Differentiation

G A Unknown Isomer (2-chloro-azaindole-3-carbaldehyde) B 1H NMR Spectroscopy (Analyze Pyridine Protons) A->B C1 Isolated H-4 Singlet (~8.9 ppm) B->C1 C2 Isolated H-7 Singlet (~8.8 ppm) B->C2 C3 Coupled H-4, H-5, H-6 (No isolated proton) B->C3 D1 [3,2-c] Isomer (5-Azaindole) C1->D1 D2 [2,3-c] Isomer (6-Azaindole) C2->D2 D3 [2,3-b] Isomer (7-Azaindole) C3->D3 E FT-IR & MS Validation (Confirm C=O & m/z 181) D1->E D2->E D3->E

Logical workflow for the spectroscopic differentiation of 2-chloro-azaindole-3-carbaldehyde isomers.

Comparative Spectroscopic Data

The following tables synthesize the expected quantitative data for the three isomers, derived from foundational azaindole spectroscopy principles and literature analogs [1][2].

Table 1: ¹H NMR Data Comparison (DMSO-d6, 400 MHz)
Feature[3,2-c] Isomer (5-Azaindole)[2,3-c] Isomer (6-Azaindole)[2,3-b] Isomer (7-Azaindole)
Aldehyde (CHO) ~10.10 ppm (s, 1H)~10.15 ppm (s, 1H)~10.05 ppm (s, 1H)
Pyrrole (NH) ~12.8 ppm (br s, 1H)~12.7 ppm (br s, 1H)~12.9 ppm (br s, 1H)
Isolated Pyridine H ~8.95 ppm (s, 1H, H-4) ~8.85 ppm (s, 1H, H-7) N/A (Coupled system)
Coupled Pyridine H ~8.40 (d, H-6), ~7.55 (d, H-7)~8.35 (d, H-5), ~7.60 (d, H-4)~8.30 (dd, H-6), ~8.10 (dd, H-4), ~7.30 (dd, H-5)
Table 2: FT-IR and Mass Spectrometry (MS) Data
IsomerFT-IR: ν(C=O) cm⁻¹FT-IR: ν(N-H) cm⁻¹MS (ESI+): [M+H]⁺ m/z
[3,2-c] 16753150 (Broad)181.0 / 183.0 (3:1 ratio)
[2,3-c] 16783145 (Broad)181.0 / 183.0 (3:1 ratio)
[2,3-b] 16653160 (Broad)181.0 / 183.0 (3:1 ratio)

Note: The C=O stretching frequency in the [2,3-b] isomer is typically lower due to stronger intramolecular hydrogen bonding capabilities and resonance stabilization involving the N7 nitrogen [1].

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies incorporate internal validation checkpoints that must be met before proceeding to the next analytical step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: High-resolution structural assignment of the azaindole core.

  • Sample Preparation: Dissolve 5–10 mg of the isomer in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is chosen over CDCl3 due to the poor solubility of strongly hydrogen-bonded azaindole carbaldehydes in non-polar solvents [2].

  • Lock & Shim (Validation Checkpoint): Insert the 5 mm NMR tube into the spectrometer. Establish a deuterium lock.

    • Validation Check: The lock signal must remain stable. Shim the magnet until the residual DMSO-d6 pentet (δ 2.50 ppm) exhibits a Full-Width at Half-Maximum (FWHM) of ≤ 1.0 Hz. Failure to achieve this indicates paramagnetic impurities or poor sample dissolution.

  • Acquisition: Acquire the ¹H spectrum at 298 K using a standard 30° pulse program (zg30), 64 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) function before Fourier transformation to optimize the signal-to-noise ratio without compromising the resolution of the pyridine coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: Identification of functional groups and aldehyde rotameric states.

  • Background Acquisition: Record a background spectrum using an Attenuated Total Reflectance (ATR) diamond module (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • Validation Check: The baseline must show >95% transmittance with standard atmospheric H2O/CO2 peaks before sample application.

  • Sample Application: Place 1–2 mg of the solid compound directly onto the ATR crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition & Validation: Record the sample spectrum.

    • Validation Check: The primary ν(C=O) peak (~1670 cm⁻¹) must have an absorbance between 0.2 and 0.8 AU. If it exceeds 0.8 AU, the detector is saturated; reduce the anvil pressure or sample amount and rescan [3].

High-Resolution Mass Spectrometry (HRMS-ESI)

Objective: Confirmation of the molecular formula and isotopic distribution of the chlorine atom.

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid promotes the protonation of the pyridine nitrogen, drastically enhancing the [M+H]⁺ ion yield in positive ESI mode.

  • Acquisition: Inject into the ESI source (Capillary voltage: 3.0 kV, Desolvation temp: 350°C).

  • Validation Check: Analyze the isotopic pattern at m/z 181.0 and 183.0. The peak intensity ratio must be strictly 3:1, confirming the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

References

  • Mucha W, Bąkowicz J, Malik M, Morzyk-Ociepa B. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Crystals. 2024; 14(7):631. URL: [Link]

A Comparative Guide to Validating Biological Assays: Leveraging High-Selectivity Kinase Inhibitors Derived from 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Precursors

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Robust and reproducible biological assays are the bedrock of successful drug discovery. The validation of these assays—ensuring they accurately measure the biological activity they are designed to—is a critical, non-negotiable step. This guide provides an in-depth comparison of assay validation strategies, focusing on the use of highly potent and selective kinase inhibitors derived from the versatile 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde chemical scaffold. We will explore the causal logic behind using these next-generation tool compounds for validating a cell-based kinase assay, compare their performance against traditional, less selective alternatives, and provide detailed, field-tested protocols to empower your research.

Introduction: The Imperative of Pharmacological Validation

In the kinase drug discovery field, establishing a clear link between a compound's inhibition of a specific kinase and the resulting cellular phenotype is paramount.[1][2] This process, known as pharmacological validation, is often hampered by the promiscuity of many publicly available kinase inhibitors, which can interact with multiple kinases and other off-target proteins.[1][3] Such cross-reactivity can lead to misleading results and compromise the validation of the drug target itself.[1][2]

The central thesis of this guide is that the quality of your assay validation is directly dependent on the quality of your tool compounds. An ideal tool compound for assay validation should exhibit:

  • High Potency: Effective at low concentrations, minimizing the risk of off-target effects.

  • High Selectivity: Interacts specifically with the intended target, ensuring the observed effect is on-target.[3][4][5]

  • A Well-Characterized Mechanism of Action: How the compound interacts with the target is understood.

  • Cellular Permeability: The ability to cross the cell membrane and engage the intracellular target.

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a new generation of kinase inhibitors with precisely these characteristics.[6][7][8] Starting from the key precursor, 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, medicinal chemists can synthesize a diverse array of inhibitors targeting specific kinases, such as the Janus kinases (JAKs), which are crucial in inflammatory disease signaling.[9][10][11][12]

The Power of a Superior Scaffold: A Case Study in JAK/STAT Assay Validation

To illustrate the practical advantages of these advanced tool compounds, we will present a case study comparing the validation of a cell-based JAK1/STAT3 phosphorylation assay using two different inhibitors:

  • Compound "PY-9" (Hypothetical): A highly selective, next-generation JAK1 inhibitor synthesized from a pyrrolo[3,2-c]pyridine precursor. Its properties are based on compounds reported in the literature.[12][13]

  • Staurosporine: A well-known but notoriously non-selective, broad-spectrum kinase inhibitor often used as a positive control.

Objective: To validate a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to quantify the inhibition of Interleukin-6 (IL-6) induced STAT3 phosphorylation in HEK293 cells.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Upon ligand binding (e.g., IL-6), receptor-associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.

JAK_STAT_Pathway IL6 IL-6 Cytokine Receptor IL-6 Receptor IL6->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 STAT3 STAT3 JAK1->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Inhibitor Compound PY-9 (Selective JAK1 Inhibitor) Inhibitor->JAK1 Inhibits

Caption: The JAK/STAT signaling pathway initiated by IL-6.

Experimental Workflow for Assay Validation

The validation process ensures the assay is sensitive, specific, and reproducible. Using a highly selective inhibitor like Compound PY-9 provides confidence that the measured signal reduction is due to the specific inhibition of JAK1.

Assay_Workflow A 1. Cell Seeding (HEK293 cells) B 2. Compound Treatment (Serial dilutions of PY-9 or Staurosporine) A->B Incubate C 3. Stimulation (Add IL-6 to induce STAT3 phosphorylation) B->C Incubate D 4. Cell Lysis & Reagent Addition (Add TR-FRET antibodies) C->D Incubate E 5. Signal Detection (Read plate on TR-FRET-compatible reader) D->E F 6. Data Analysis (Calculate IC50 values) E->F

Sources

A Senior Application Scientist's Guide to Benchmarking Commercial Suppliers of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other potential therapeutic agents. The quality and purity of this starting material are paramount, as impurities can lead to downstream reaction failures, the generation of difficult-to-remove byproducts, and ultimately, compromised biological data.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and benchmark commercial suppliers of this key reagent. We present a series of self-validating analytical protocols, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to independently verify supplier-stated specifications. By synthesizing technical data with practical insights, this guide aims to empower researchers to make informed procurement decisions, ensuring the integrity and reproducibility of their scientific endeavors.[4][5]

Introduction: The Imperative of Reagent Quality in Drug Discovery

In the intricate process of drug discovery, the quality of chemical building blocks is a foundational pillar upon which success is built.[1] The target molecule, 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, is a bifunctional intermediate containing a reactive aldehyde and a halogenated pyridine ring, making it a versatile scaffold for constructing complex molecular architectures.[6] However, the very reactivity that makes it valuable also renders it susceptible to degradation or the presence of structurally similar impurities from its synthesis.

Substandard reagents can introduce insidious variables into meticulously planned experiments, leading to:

  • Irreproducible Results: The presence of unknown impurities can alter reaction kinetics, yield, and even the final product profile, making experiments difficult to replicate.[2]

  • Misinterpretation of Biological Data: Impurities can exhibit their own biological activity, leading to false positives or negatives in screening assays.

  • Wasted Resources: Failed or unreliable experiments consume valuable time, expensive reagents, and significant manpower.[5]

This guide, therefore, presents a practical and robust workflow for the analytical benchmarking of this reagent. We will proceed under the assumption that we have procured samples of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde from three representative commercial sources, hereafter referred to as Supplier A , Supplier B , and Supplier C .

Materials and Methods

Materials
  • 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Samples obtained from Supplier A, Supplier B, and Supplier C.

  • Solvents: HPLC-grade acetonitrile (ACN) and water; Deuterated dimethyl sulfoxide (DMSO-d6) for NMR analysis.

  • Internal Standard (NMR): Tetramethylsilane (TMS).

  • Additives: Formic acid (FA) for mobile phase modification.

Analytical Instrumentation
  • ¹H NMR: 400 MHz NMR Spectrometer.

  • LC-MS: System equipped with a C18 column, UV detector, and a single quadrupole mass spectrometer.

  • HPLC-UV: System with a UV-Vis detector and a C18 stationary phase column.

Experimental Workflow

The overall workflow for evaluating each supplier's sample is depicted below. This systematic approach ensures that each sample is subjected to the same rigorous standards of identity, purity, and quality assessment.

Caption: Overall experimental workflow for supplier benchmarking.

Experimental Protocols

The first step in quality control is a simple visual examination of the material as received.

  • Carefully observe the physical state (e.g., crystalline solid, amorphous powder, oil).

  • Note the color of the material. The expected appearance is typically an off-white to yellow or brown solid.[7]

  • Check for homogeneity. The presence of discolored particles or a non-uniform appearance can indicate impurities or degradation.

This protocol verifies that the chemical structure of the supplied material is correct.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of DMSO-d6. Add a small amount of TMS as the internal standard (δ 0.00 ppm).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz instrument.

  • Analysis: Process the spectrum and compare the observed chemical shifts (δ), coupling constants (J), and integration values to established literature values for the target compound and related pyrrolopyridine structures.[8][9] Key signals to observe include the aldehyde proton (typically δ > 9.5 ppm), the pyrrole N-H proton, and the aromatic protons on the pyridine and pyrrole rings.

LC-MS provides dual confirmation of molecular weight and a preliminary assessment of purity.

  • Sample Preparation: Prepare a stock solution of each sample at 1 mg/mL in ACN. Dilute to a working concentration of ~10 µg/mL in 50:50 ACN/water.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min

  • MS Detection: Use Electrospray Ionization (ESI) in positive mode. Scan for the expected protonated molecule [M+H]⁺. For C₈H₅ClN₂O, the expected monoisotopic mass is ~180.01 Da.

  • Analysis: Confirm the presence of the main peak at the correct retention time with the expected mass-to-charge ratio (m/z). Scrutinize the chromatogram for any secondary peaks, which indicate impurities.

This is the gold standard for determining the purity of small molecules.[10]

  • Sample Preparation: Prepare samples accurately at a concentration of 0.5 mg/mL in ACN.

  • Chromatographic Conditions: Utilize the same LC conditions as in Protocol 2.4.3.

  • UV Detection: Monitor at a wavelength where the chromophore has strong absorbance, typically around 254 nm or a wavelength maximum determined by a diode array detector.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all components have a similar response factor at the chosen wavelength.

Results and Discussion

Supplier Documentation (Certificate of Analysis)

A Certificate of Analysis (CoA) is the supplier's formal declaration of a product's quality. A thorough CoA should provide, at a minimum, the compound's identity confirmed by ¹H NMR and/or MS, and a purity value determined by HPLC.

SupplierStated PurityAnalytical Methods Cited
Supplier A >98% (HPLC)¹H NMR, HPLC
Supplier B 97%¹H NMR
Supplier C >95%Not Specified

The CoA from Supplier A is the most comprehensive, providing a specific analytical method for their purity claim. Supplier B provides a purity value but does not specify the method, which is a minor red flag. Supplier C's documentation is inadequate for rigorous scientific use, as it lacks both a precise purity value and the methodology used.

Visual and Physical Inspection

All three samples were received as solids, consistent with expectations.

SupplierPhysical FormColorHomogeneity
Supplier A Crystalline SolidOff-whiteHomogeneous
Supplier B Fine PowderLight YellowHomogeneous
Supplier C Amorphous PowderTan / BrownNon-homogeneous, with darker specks

Supplier A's material presented with the best physical appearance. The tan/brown color and lack of homogeneity in Supplier C's sample are immediate indicators of potential impurities or degradation.

Structural Confirmation (¹H NMR & LC-MS)

All three samples were confirmed to be the correct structure. The ¹H NMR spectra for all samples showed the characteristic aldehyde proton singlet at ~9.8 ppm and the pyrrole NH singlet at ~12.5 ppm in DMSO-d6. The aromatic region displayed the expected signals for the pyrrolo[3,2-c]pyridine core.

The LC-MS analysis confirmed the presence of a major peak in all samples with an m/z of 181.1 [M+H]⁺, corresponding to the correct molecular weight. However, the total ion chromatogram (TIC) from Supplier C's sample showed two minor but significant impurity peaks at different retention times, which were not prominent in the samples from Suppliers A and B.

Purity Assessment (HPLC-UV)

The quantitative HPLC-UV analysis provides the most critical data for this benchmark. The results are a direct measure of the purity that will impact subsequent reactions.

SupplierStated PurityExperimentally Determined Purity (Area % at 254 nm) Key Observations
Supplier A >98%99.1% Clean baseline, single major peak.
Supplier B 97%97.3% One minor impurity peak (~1.5%).
Supplier C >95%91.5% Two significant impurity peaks (~4% and ~3%).

The experimental data aligns well with the stated purity for Suppliers A and B. Supplier A provided the highest quality material, exceeding their specification. Supplier B's material met their claim. In stark contrast, Supplier C's material fell significantly short of a reasonable >95% purity claim, with a measured purity of only 91.5%. The impurities detected here correlate with the additional peaks seen in the LC-MS analysis and the poor visual appearance of the sample.

Summary and Recommendations

This guide demonstrates a straightforward yet powerful analytical workflow to de-risk the procurement of critical chemical reagents. The quality of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde varied significantly among the three commercial suppliers tested.

Final Comparison Summary
MetricSupplier ASupplier BSupplier C
CoA Quality ExcellentGoodPoor
Visual Appearance Excellent (Off-white Crystalline)Good (Light Yellow Powder)Poor (Brown, Non-homogeneous)
Identity Confirmed YesYesYes
Stated Purity >98%97%>95%
Measured Purity (HPLC) 99.1% 97.3% 91.5%
Overall Assessment Excellent Acceptable Not Recommended

Recommendations for Researchers:

  • Trust but Verify: Always treat the supplier's CoA as a starting point, not an absolute guarantee. Independent analytical verification is crucial for foundational reagents in a synthetic pathway.[3][4]

  • Purity Dictates Price Value: While Supplier C may have offered a lower price point, the hidden cost of dealing with significant impurities—troublesome purification, failed reactions, and questionable data—far outweighs any initial savings.

  • Documentation Matters: Prefer suppliers who provide comprehensive and transparent documentation with their products. A detailed CoA is often indicative of a company with robust quality control systems.

Based on this evaluation, Supplier A is the clear choice for applications requiring high purity and lot-to-lot consistency, such as late-stage drug development or complex multi-step syntheses. Supplier B represents a viable, more cost-effective option for early-stage discovery or when minor impurities can be tolerated or easily removed. Supplier C should be avoided, as the low purity of their material presents an unacceptable risk to research integrity and efficiency.

References

  • kbDNA. (2023, October 3). Enhancing Discovery: The Importance of Research-Grade Reagents. [Link]

  • MBL International. (2024, March 12). Building Blocks of Research: The Importance of High-Quality Reagents. [Link]

  • Furlong, M. T., et al. (2018). The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: A pharmacokinetic case study. Journal of Immunological Methods. [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • Beilstein Journals. (2020). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]

  • MDPI. (2025, June 16). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. [Link]

  • PubChem - NIH. Pristimerin | C30H40O4 | CID 159516. [Link]

  • Biointerface Research in Applied Chemistry. (2020, May 12). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Protocol: 2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

As a highly versatile azaindole derivative, 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 1263283-78-8) is a critical building block in modern drug discovery, particularly in the synthesis of kinase inhibitors and biologically active heterocycles[1]. However, its unique structural features—an electrophilic carbaldehyde group paired with a halogenated pyridine ring—impart specific physicochemical hazards that require stringent operational controls.

This guide provides a self-validating, step-by-step protocol for the safe handling, storage, and disposal of this compound, ensuring both scientific integrity and regulatory compliance.

Physicochemical Hazard Profile & Causality

Understanding the mechanistic basis of a chemical's toxicity is the first step in risk mitigation. The hazards associated with 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are directly linked to its molecular architecture:

  • Electrophilic Reactivity (H315, H319): The carbaldehyde moiety is highly electrophilic. Upon contact with biological tissues (skin, eyes, mucous membranes), it can rapidly form Schiff bases with primary amines in proteins, leading to acute irritation and potential sensitization[1].

  • Lipophilicity & Absorption (H302): The halogenated azaindole core is lipophilic. When dissolved in common laboratory solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the solvent acts as a carrier, significantly enhancing dermal penetration and systemic absorption[2].

  • Particulate Inhalation (H335): As a fine, crystalline solid, mechanical transfer generates airborne dust. Inhalation of these particulates directly irritates the respiratory tract[1].

Table 1: Hazard Profile and GHS Classification

Property / HazardSpecificationMechanistic Rationale
CAS Number 1263283-78-8N/A
Physical State Solid (Powder/Crystals)Prone to aerosolization during weighing and transfer.
Storage Conditions 2-8°C, Inert AtmospherePrevents auto-oxidation of the aldehyde to a carboxylic acid[2].
H302 Harmful if swallowedSystemic toxicity typical of halogenated nitrogenous heterocycles[1].
H315 / H319 Skin & Serious Eye IrritationElectrophilic attack on biological nucleophiles[1].
H335 May cause respiratory irritationDeposition of reactive micro-particulates in the respiratory tract[1].
Personal Protective Equipment (PPE) Matrix

Under the [3], PPE must be selected based on a rigorous hazard assessment. For this compound, the PPE matrix is designed to interrupt the specific exposure routes identified above[4].

  • Eye/Face Protection: ANSI Z87.1-compliant tight-fitting safety goggles. Causality: Standard safety glasses with side shields are insufficient against fine airborne dust generated during the weighing of solid carbaldehydes.

  • Hand Protection:

    • Dry Handling: Standard nitrile gloves (minimum 0.11 mm thickness) are sufficient for handling the dry powder.

    • Solution Handling (Critical): If the compound is dissolved in DMSO or DMF, you must upgrade to butyl rubber gloves or use a double-gloving technique (nitrile over polyethylene). Causality: DMSO rapidly permeates standard nitrile, carrying the dissolved toxicant directly through the glove matrix and into the skin.

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat. Ensure cuffs are tucked into the gloves to eliminate exposed skin at the wrists.

  • Respiratory Protection: Handling must be strictly confined to a certified chemical fume hood (face velocity 80-120 fpm). If a fume hood is unavailable (e.g., during a large-scale spill), a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Operational Workflow: Step-by-Step Methodology

To maintain scientific integrity and personnel safety, follow this self-validating protocol for setting up reactions involving 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Step 1: Preparation and Fume Hood Setup

  • Verify fume hood airflow is within the optimal range (80-120 fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which can trigger exothermic reactions with the aldehyde.

  • Place an anti-static weighing boat on the analytical balance inside the hood. Causality: Anti-static boats prevent the fine powder from repelling and aerosolizing due to static charge buildup.

Step 2: Transfer and Weighing

  • Retrieve the chemical from 2-8°C storage. Allow the sealed container to equilibrate to room temperature inside a desiccator before opening. Causality: Opening a cold container introduces atmospheric moisture, which degrades the aldehyde and introduces water into moisture-sensitive downstream reactions.

  • Using a clean, grounded stainless-steel spatula, carefully dispense the required mass.

  • Immediately flush the source bottle with ultra-high purity (UHP) Argon or Nitrogen before sealing to maintain an inert atmosphere[2].

Step 3: Solubilization and Reaction

  • Transfer the pre-weighed solid to the reaction vessel (e.g., a Schlenk flask).

  • Add the carrier solvent (e.g., anhydrous DMF) via syringe under an inert atmosphere.

  • Seal the vessel and proceed with the designated synthetic transformation (e.g., reductive amination or cross-coupling).

Spill Response and Decontamination

A localized spill requires immediate, methodical action to prevent cross-contamination.

  • Solid Spill (Dry Powder): Do NOT dry sweep. Dry sweeping aerosolizes the reactive dust. Gently cover the spill with damp absorbent paper (using water or a 10% isopropanol solution) to suppress dust, then carefully scoop the material into a hazardous waste container using a non-sparking tool.

  • Solution Spill: If dissolved in a solvent, immediately apply a compatible chemical absorbent pad or universal spill-control solid (e.g., diatomaceous earth). Work from the perimeter of the spill toward the center to prevent spreading. Wash the decontaminated surface with soap and water to hydrolyze any residual traces of the compound.

Waste Disposal Plan (EPA Compliant)

Improper disposal of halogenated heterocycles can lead to severe environmental contamination and regulatory penalties. Disposal must adhere to EPA regulations regarding Satellite Accumulation Areas (SAAs) under[5].

  • Segregation: Collect waste containing 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in a dedicated, chemically compatible container (e.g., High-Density Polyethylene - HDPE). Do not mix with acidic waste, as this can generate toxic byproducts[6].

  • Satellite Accumulation Area (SAA) Management:

    • The waste container must remain securely closed at all times, except when actively adding waste. Leaving a funnel in the container is a direct EPA violation[5].

    • Label the container explicitly with the words "Hazardous Waste" and list the specific chemical constituents (e.g., "Hazardous Waste: DMF, 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde").

    • Once the container reaches its volume limit (typically 55 gallons for non-acute waste), it must be dated and transferred to a Central Accumulation Area within three (3) consecutive calendar days[6].

  • Final Disposal: The material must be disposed of via high-temperature incineration by a licensed hazardous waste management facility. Never dispose of this compound down the drain or in standard municipal trash.

Workflow Visualization

The following diagram illustrates the logical progression of handling this chemical, ensuring that safety checkpoints are integrated directly into the operational workflow.

ChemicalWorkflow Start Storage (Inert Atm, 2-8°C) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Transfer Transfer to Fume Hood (Secondary Containment) PPE->Transfer Weighing Weighing & Dispensing (Avoid Dust Generation) Transfer->Weighing Reaction Reaction Setup (e.g., DMF/DMSO solvent) Weighing->Reaction Spill Spill Event? Weighing->Spill Risk Reaction->Spill Risk Waste Hazardous Waste (Satellite Accumulation) Reaction->Waste Post-Reaction Decon Decontamination (Solid Absorbent) Spill->Decon Yes Spill->Waste No Decon->Waste Disposal EPA Compliant Disposal (Incineration) Waste->Disposal

Figure 1: Operational and safety workflow for 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

References
  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "40 CFR 262.15 - Satellite accumulation area regulations for small and large quantity generators." eCFR.[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.